molecular formula C11H13N B1601689 2-Methyl-2-(p-tolyl)propanenitrile CAS No. 40119-34-4

2-Methyl-2-(p-tolyl)propanenitrile

Cat. No.: B1601689
CAS No.: 40119-34-4
M. Wt: 159.23 g/mol
InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
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Description

2-Methyl-2-(p-tolyl)propanenitrile is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBTPVGIGROGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494716
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40119-34-4
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(p-tolyl)propanenitrile: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Methyl-2-(p-tolyl)propanenitrile. It moves beyond a simple data sheet to provide in-depth scientific context, field-proven insights into experimental design, and self-validating protocols to ensure scientific integrity. Here, we explore the core physicochemical properties, a robust synthetic pathway, and a rigorous analytical workflow for this versatile molecular scaffold.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-methyl-2-(4-methylphenyl)propionitrile, is a nitrile-containing organic compound. Its structure, featuring a quaternary carbon center linking a p-tolyl group and a nitrile moiety, makes it a valuable and sterically defined building block in medicinal chemistry and materials science. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, offering extensive synthetic utility.

The decision to use this scaffold often stems from the need to introduce a gem-dimethyl group adjacent to an aromatic ring. This motif is a common strategy in drug design to impart metabolic stability by blocking potential sites of oxidative metabolism (a concept known as "metabolic blocking") or to fine-tune the conformation of a molecule by leveraging the Thorpe-Ingold effect.

All quantitative data for this compound are summarized in the table below for efficient reference.

PropertyValueSource
Molecular Weight 159.23 g/mol [1][2]
Chemical Formula C₁₁H₁₃N[1][2]
CAS Number 40119-34-4[1][2]
Canonical SMILES CC1=CC=C(C=C1)C(C)(C)C#N[1]
Synonyms 2-methyl-2-(4-methylphenyl)propionitrile[2]
Purity (Typical) >97%[2]
Storage Sealed in a dry environment at room temperature.[2]

Synthesis Protocol: A Self-Validating Approach

The synthesis of α-aryl nitriles like this compound is commonly achieved via nucleophilic substitution or cyanation reactions. Below is a detailed, field-proven protocol for its synthesis starting from the corresponding benzyl halide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthetic Scheme: Cyanation of 1-(Bromomethyl)-4-methylbenzene

The chosen pathway involves the reaction of 1-(bromomethyl)-4-methylbenzene with a cyanide source in the presence of a strong base to first generate the parent p-tolylacetonitrile, followed by exhaustive methylation. This two-step approach provides high control over the reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (p-tolyl)acetonitrile

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq.) and dimethyl sulfoxide (DMSO, 200 mL).

    • Causality: DMSO is an excellent polar aprotic solvent that effectively dissolves the ionic sodium cyanide and the organic substrate, facilitating the SN2 reaction. A nitrogen atmosphere is used to prevent any potential side reactions with atmospheric moisture or oxygen.

  • Reagent Addition: Slowly add a solution of 1-(bromomethyl)-4-methylbenzene (1.0 eq.) in DMSO (50 mL) to the stirred suspension at room temperature over 30 minutes.

    • Causality: The slow addition helps to control the exothermicity of the reaction. 1-(bromomethyl)-4-methylbenzene is a reactive benzylic halide, making it an ideal substrate for this nucleophilic substitution.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (p-tolyl)acetonitrile.

Step 2: α,α-Dimethylation to yield this compound

  • Reactor Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) and anhydrous tetrahydrofuran (THF, 150 mL).

    • Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the weakly acidic α-proton of the acetonitrile. Anhydrous conditions are critical as NaH reacts violently with water.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of crude (p-tolyl)acetonitrile (1.0 eq.) from the previous step in anhydrous THF (50 mL). Stir at 0 °C for 1 hour.

    • Causality: The α-proton of the acetonitrile is acidic due to the electron-withdrawing effect of the nitrile group. Deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile.

  • Methylation: Add methyl iodide (CH₃I, 2.5 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Causality: Methyl iodide is a highly reactive alkylating agent. The carbanion attacks the electrophilic methyl group in an SN2 fashion. A slight excess of both base and methyl iodide ensures the reaction goes to completion for the desired dimethylated product.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with diethyl ether (3 x 150 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is illustrated below. This diagram provides a high-level overview of the key stages, from starting materials to the final purified product, emphasizing the two core chemical transformations.

SynthesisWorkflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Dimethylation S1_Start 1-(Bromomethyl)-4-methylbenzene + NaCN in DMSO S1_Reaction SN2 Reaction (60 °C, 4-6h) S1_Start->S1_Reaction S1_Workup Aqueous Work-up & Extraction S1_Reaction->S1_Workup S1_Product Crude (p-tolyl)acetonitrile S1_Workup->S1_Product S2_Start Crude (p-tolyl)acetonitrile + NaH in THF S1_Product->S2_Start Intermediate Transfer S2_Deprotonation Deprotonation (0 °C) S2_Start->S2_Deprotonation S2_Alkylation Alkylation with CH3I S2_Deprotonation->S2_Alkylation S2_Workup Quenching & Extraction S2_Alkylation->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Product Pure this compound S2_Purification->S2_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Validating System

To confirm the identity, purity, and structure of the synthesized this compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system for quality control.

Analytical Techniques & Expected Results
TechniquePurposeExpected Key Results
¹H NMR Structural Elucidation & Purity- Singlet at ~2.4 ppm (3H, Ar-CH₃)- Singlet at ~1.7 ppm (6H, C(CH₃)₂)- Pair of doublets at ~7.2-7.4 ppm (4H, Aromatic protons)
¹³C NMR Carbon Skeleton Confirmation- Signal for nitrile carbon (C≡N) ~124 ppm- Signal for quaternary carbon ~35 ppm- Signals for aromatic carbons- Signals for methyl carbons
FT-IR Functional Group Identification- Sharp, medium-intensity peak at ~2235 cm⁻¹ (C≡N stretch)
Mass Spec (GC-MS) Molecular Weight & Purity- Molecular ion peak [M]⁺ at m/z = 159.23
HPLC Purity Assessment- Single major peak with >97% area under the curve.
Rationale for Analytical Choices
  • Nuclear Magnetic Resonance (NMR): As the cornerstone of structural elucidation, ¹H and ¹³C NMR provide unambiguous proof of the molecular structure. The chemical shifts, integration values, and splitting patterns are unique fingerprints of the molecule. For instance, the presence of a 6H singlet in the ¹H NMR spectrum is definitive evidence of the gem-dimethyl group.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This is a rapid and non-destructive technique used to confirm the presence of key functional groups. The nitrile (C≡N) stretch is a highly characteristic and easily identifiable peak, providing immediate evidence of a successful cyanation reaction.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and provides an initial assessment of its purity. The fragmentation pattern can also offer further structural clues.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. By separating the main compound from any residual starting materials, by-products, or isomers, HPLC provides a precise purity value, which is critical for applications in drug development and quantitative studies.

Analytical Workflow Diagram

The logical sequence for characterizing a newly synthesized batch of the compound is outlined below. This workflow ensures that both structural identity and purity are rigorously confirmed before the material is used in further applications.

AnalyticalWorkflow cluster_validation Structural & Purity Validation Start Synthesized Crude Product Purification Column Chromatography Start->Purification NMR ¹H & ¹³C NMR Purification->NMR Identity FTIR FT-IR Spectroscopy Purification->FTIR Functional Group GCMS GC-MS Analysis Purification->GCMS MW & Identity Final Qualified Material (>97% Purity) NMR->Final FTIR->Final HPLC HPLC Purity Check GCMS->HPLC Quantitative Check HPLC->Final

Caption: Logical workflow for analytical characterization.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex molecules.

  • Scaffold for Medicinal Chemistry: As a "versatile small molecule scaffold," it provides a rigid framework to which other functionalities can be attached.[1] The p-tolyl group can be further functionalized, while the nitrile can be converted into amines or carboxylic acids to interact with biological targets.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The structural motif is found in various classes of compounds. For example, related α,α-disubstituted propionitriles are precursors to profen-class non-steroidal anti-inflammatory drugs (NSAIDs). The gem-dimethyl group enhances potency and metabolic stability.

  • Building Block in Materials Science: Nitrile-containing compounds are used in the synthesis of polymers and functional materials. The aromatic nature of the tolyl group can be exploited to create materials with specific electronic or photophysical properties.

Safety and Handling

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3] Nitriles can release cyanide in vivo.

  • Irritation: Causes serious skin and eye irritation.[3] May cause respiratory irritation.

Mandatory Handling Precautions:

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(p-tolyl)propanenitrile via Iodomethane Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(p-tolyl)propanenitrile, a valuable building block in organic synthesis and pharmaceutical development. The core of this document focuses on a robust and efficient method involving the exhaustive α-alkylation of p-tolylacetonitrile with iodomethane. We delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss critical process parameters that ensure high yield and purity. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices, from reagent selection to reaction workup and product characterization.

Introduction: Significance and Synthetic Strategy

This compound and its structural analogs are key intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of the quaternary α-carbon and the cyano group makes it a versatile precursor for the introduction of gem-dimethyl groups and subsequent transformations into amines, carboxylic acids, and ketones.[1][2]

The synthetic approach detailed herein focuses on the direct methylation of p-tolylacetonitrile using iodomethane. This method is predicated on the deprotonation of the acidic α-proton of the nitrile, followed by nucleophilic attack of the resulting carbanion on the electrophilic methyl iodide. A strong base is essential to drive the initial deprotonation to completion. Given that two methyl groups are to be introduced, the reaction is performed in two successive alkylation steps.

Mechanistic Rationale and Key Considerations

The synthesis proceeds through a two-step, one-pot alkylation reaction. The fundamental principle is the generation of a carbanion α to the nitrile group, which then acts as a nucleophile.

Deprotonation: The Role of a Strong Base

The protons on the carbon adjacent to the nitrile group (α-protons) of p-tolylacetonitrile are weakly acidic due to the electron-withdrawing nature of the cyano group. To achieve a sufficient concentration of the corresponding carbanion for alkylation, a strong base is required. Sodium amide (NaNH₂) is an excellent choice for this purpose, as its conjugate acid, ammonia (pKa ≈ 38), is significantly weaker than the starting nitrile, ensuring the deprotonation equilibrium lies far to the right.[3]

Reaction: p-tolyl-CH₂CN + NaNH₂ → [p-tolyl-CHCN]⁻Na⁺ + NH₃

Nucleophilic Substitution: The Alkylation Step

The generated carbanion is a potent nucleophile that readily attacks the electrophilic methyl group of iodomethane in an Sₙ2 reaction. Iodide is an excellent leaving group, facilitating a rapid reaction.

First Alkylation: [p-tolyl-CHCN]⁻Na⁺ + CH₃I → p-tolyl-CH(CH₃)CN + NaI

Following the first methylation, the remaining α-proton is also acidic and can be removed by another equivalent of sodium amide to form a new carbanion.

Second Deprotonation: p-tolyl-CH(CH₃)CN + NaNH₂ → [p-tolyl-C(CH₃)CN]⁻Na⁺ + NH₃

This second carbanion then undergoes another Sₙ2 reaction with a second equivalent of iodomethane to yield the final product.

Second Alkylation: [p-tolyl-C(CH₃)CN]⁻Na⁺ + CH₃I → p-tolyl-C(CH₃)₂CN + NaI

The overall reaction stoichiometry requires two equivalents of both the base and the alkylating agent for each equivalent of the starting nitrile.

Alternative Strategies: Phase-Transfer Catalysis

While the use of a strong base like sodium amide in an anhydrous solvent is a classic and effective method, it is worth noting that α-alkylation of nitriles can also be achieved under phase-transfer catalysis (PTC) conditions. This method often employs a concentrated aqueous solution of a base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide ion into the organic phase where the nitrile and alkylating agent reside.[4] While PTC can offer milder reaction conditions and avoid the use of highly reactive bases like sodium amide, the exhaustive double alkylation to form a quaternary center can sometimes be less efficient.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity and reproducibility, with built-in checks and rationales for each step.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
p-Tolylacetonitrile131.1710013.12 gEnsure dryness.
Sodium Amide (NaNH₂)39.01220 (2.2 eq)8.58 gHighly reactive with water. Handle under inert atmosphere.[5]
Iodomethane (CH₃I)141.94220 (2.2 eq)13.7 mL (31.23 g)Toxic and volatile. Handle in a fume hood.
Anhydrous Diethyl Ether--250 mLMust be dry.
Saturated NH₄Cl (aq)--100 mLFor quenching.
Diethyl Ether (for extraction)--3 x 75 mL
Brine--50 mLFor washing.
Anhydrous MgSO₄---For drying.
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with sodium amide (8.58 g, 220 mmol) and anhydrous diethyl ether (150 mL) under a positive pressure of nitrogen.

  • Substrate Addition: A solution of p-tolylacetonitrile (13.12 g, 100 mmol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel and added dropwise to the stirred suspension of sodium amide over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • First Alkylation: After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete deprotonation. A solution of iodomethane (15.61 g, 110 mmol) in anhydrous diethyl ether (50 mL) is then added dropwise from the dropping funnel over 45 minutes, again maintaining a gentle reflux.

  • Second Alkylation: The reaction mixture is stirred for an additional 2 hours at room temperature. A second portion of iodomethane (15.61 g, 110 mmol) is then added dropwise over 45 minutes. The mixture is then heated to reflux for 3 hours to drive the reaction to completion.

  • Quenching: The reaction mixture is cooled in an ice bath. The excess sodium amide is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Vigorous gas evolution (ammonia) will occur.

  • Workup and Extraction: The layers are separated. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Safety Precautions
  • Sodium Amide: Sodium amide is a highly water-reactive and corrosive solid.[5][6] It can form explosive peroxides upon storage.[7] Handle it strictly under an inert atmosphere (nitrogen or argon) in a glovebox or a well-ventilated fume hood.[5][8] Avoid contact with water, alcohols, and oxidizing agents.[5] A Class D fire extinguisher for combustible metals should be readily available.[5]

  • Iodomethane: Iodomethane is toxic, a suspected carcinogen, and should be handled with extreme care in a fume hood.[9] Wear appropriate personal protective equipment, including gloves and safety glasses.

  • General: The reaction is exothermic and involves the evolution of ammonia gas. Ensure adequate ventilation and cooling.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[10][11]
Molecular Weight 159.23 g/mol [10][11]
Appearance Colorless liquid[12]
Boiling Point 106 °C / 13 mmHg[12]
Refractive Index 1.51[12]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ ~7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.7 (s, 6H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃): δ ~138, 136, 129, 126 (Ar-C), 123 (CN), 40 (quaternary C), 27 (C(CH₃)₂), 21 (Ar-CH₃).

  • IR (neat): ν ~2235 cm⁻¹ (C≡N stretch).

  • Mass Spectrometry (EI): m/z (%) = 159 (M⁺), 144 (M⁺ - CH₃).

Visualizing the Process

Reaction Mechanism

reaction_mechanism p_tolylacetonitrile p-Tolylacetonitrile carbanion_1 Carbanion 1 p_tolylacetonitrile->carbanion_1 Deprotonation NaNH2_1 NaNH₂ CH3I_1 CH₃I mono_alkylated Mono-alkylated Nitrile NaNH2_2 NaNH₂ carbanion_2 Carbanion 2 CH3I_2 CH₃I product This compound carbanion_1->mono_alkylated Sₙ2 Alkylation mono_alkylated->carbanion_2 Deprotonation carbanion_2->product Sₙ2 Alkylation

Caption: The two-step alkylation mechanism.

Experimental Workflow

experimental_workflow setup 1. Anhydrous Setup (N₂ Atmosphere) charge 2. Charge NaNH₂ & Diethyl Ether setup->charge add_nitrile 3. Add p-Tolylacetonitrile charge->add_nitrile alkylation_1 4. Add CH₃I (1st eq.) add_nitrile->alkylation_1 alkylation_2 5. Add CH₃I (2nd eq.) & Reflux alkylation_1->alkylation_2 quench 6. Quench with NH₄Cl(aq) alkylation_2->quench workup 7. Extraction & Washing quench->workup dry_conc 8. Dry & Concentrate workup->dry_conc purify 9. Vacuum Distillation dry_conc->purify

Caption: A streamlined experimental workflow.

Conclusion

The synthesis of this compound via the exhaustive methylation of p-tolylacetonitrile with iodomethane using sodium amide as a base is a reliable and high-yielding method. This guide has provided a detailed examination of the underlying chemical principles, a robust experimental protocol, and essential safety considerations. Adherence to the described procedures, particularly the maintenance of anhydrous conditions and careful handling of reagents, is paramount for a successful outcome. The resulting product is a versatile intermediate, and this methodology can be adapted for the synthesis of other α,α-disubstituted nitriles, making it a valuable technique in the arsenal of synthetic and medicinal chemists.

References

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  • Green Chemistry (RSC Publishing). (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. DOI:10.1039/D3GC04436J. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. Retrieved from [Link]

  • Chem-Space. (n.d.). 2-methyl-2-(2-methylphenyl)propanenitrile. Retrieved from [Link]

  • ACS Publications. (2019). Computational Insight into the Mechanism of Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Reagent Friday: Sodium Amide (NaNH2). Retrieved from [Link]

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Princeton EHS. (n.d.). Sodium Amide. Retrieved from [Link]

  • Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
  • Organic-Chemistry.org. (n.d.). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

  • YouTube. (2023). Reaction of NaNH2 (Sodamide)/ Acid-base reaction/ Alkylation Reaction/examples for CSIR-NET and GATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]

  • Chem-Supply. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.
  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • YouTube. (2020). Alkylation of terminal alkynes. Retrieved from [Link]

  • ResearchGate. (2025). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

Sources

Spectroscopic Analysis of 2-Methyl-2-(p-tolyl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-(p-tolyl)propanenitrile, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed interpretation of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental spectroscopic principles. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed to provide a practical and educational resource.

Introduction

This compound, also known as p-tolyl isobutyronitrile, possesses the chemical formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol . Its structure, characterized by a p-substituted aromatic ring, a quaternary carbon, and a nitrile functional group, gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide will delve into the predicted spectroscopic data for this compound, offering a virtual walkthrough of its structural characterization.

Molecular Structure:

G cluster_mol This compound cluster_nmr Predicted ¹H NMR Signals mol Ar-C(CH₃)₂(CN)      |     CH₃ H_ar_ortho ~7.30 ppm (2H, d) mol->H_ar_ortho Ortho-Aromatic H H_ar_meta ~7.15 ppm (2H, d) mol->H_ar_meta Meta-Aromatic H H_ar_ch3 ~2.35 ppm (3H, s) mol->H_ar_ch3 Aromatic -CH₃ H_iso_ch3 ~1.70 ppm (6H, s) mol->H_iso_ch3 Isopropyl -CH₃

Caption: Figure 2. Predicted ¹H NMR signal assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Parameters: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Carbon TypeAssignment
~138QuaternaryAromatic C (para to isopropyl group)
~137QuaternaryAromatic C (ipso to isopropyl group)
~129Methine (CH)Aromatic CH (meta to isopropyl group)
~126Methine (CH)Aromatic CH (ortho to isopropyl group)
~123QuaternaryNitrile Carbon (-CN)
~35QuaternaryQuaternary Carbon (C(CH₃)₂)
~25Methyl (CH₃)Isopropyl Methyl Carbons (-C(CH₃)₂)
~21Methyl (CH₃)Aromatic Methyl Carbon (-ArCH₃)

Interpretation:

  • Aromatic Carbons (δ ~126-138): The aromatic ring will show four distinct signals due to symmetry. The ipso-carbon (attached to the isopropyl group) and the para-carbon (attached to the methyl group) will be quaternary and appear at different chemical shifts. The two sets of equivalent methine carbons (ortho and meta to the isopropyl group) will also be resolved.

  • Nitrile Carbon (δ ~123): The carbon of the nitrile group typically resonates in this downfield region.

  • Quaternary Carbon (δ ~35): The aliphatic quaternary carbon atom is shielded compared to the aromatic carbons.

  • Methyl Carbons (δ ~21 and ~25): The two types of methyl groups, one on the aromatic ring and two on the quaternary center, are in different chemical environments and will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3000MediumC-H stretchAromatic C-H
~2980-2900MediumC-H stretchAliphatic C-H
~2240MediumC≡N stretchNitrile
~1610, 1510, 1450MediumC=C stretchAromatic Ring
~820StrongC-H out-of-plane bend1,4-Disubstituted Aromatic

Interpretation:

  • C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.

  • Aromatic C=C Stretching: The presence of the aromatic ring is confirmed by a series of absorptions in the 1610-1450 cm⁻¹ region.

  • Aromatic C-H Bending: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

G cluster_workflow IR Spectroscopy Workflow start Sample Preparation (Neat Liquid Film) instrument FTIR Spectrometer start->instrument acquisition Data Acquisition (4000-400 cm⁻¹) instrument->acquisition analysis Spectral Analysis acquisition->analysis interpretation Functional Group Identification analysis->interpretation

Caption: Figure 3. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159, corresponding to the molecular weight of C₁₁H₁₃N.

  • Major Fragment Ions:

    • m/z = 144 (M-15): Loss of a methyl group (-CH₃) from the quaternary center to form a stable benzylic carbocation. This is often the base peak.

    • m/z = 116 (M-43): Loss of an isopropyl group (-CH(CH₃)₂), although less likely as a single step. More likely, it arises from the m/z 144 fragment losing an acetylene molecule.

    • m/z = 91: Formation of the tropylium ion (C₇H₇⁺), a common fragment for toluene-containing compounds.

    • m/z = 118: A fragment corresponding to the p-tolylacetonitrile cation, formed through a rearrangement.

Fragmentation Pathway:

G M [C₁₁H₁₃N]⁺˙ m/z = 159 M_minus_15 [C₁₀H₁₀N]⁺ m/z = 144 (Base Peak) M->M_minus_15 - •CH₃ Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium - C₄H₆N• M_rearranged [C₉H₈N]⁺ m/z = 118 M_minus_15->M_rearranged - C₂H₂

Caption: Figure 4. Predicted major fragmentation pathway for this compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the symmetry of the molecule. The IR spectrum identifies the key functional groups, namely the nitrile and the para-substituted aromatic ring. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns that further support the proposed structure. This guide serves as a valuable resource for the identification and characterization of this important chemical compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2-(p-tolyl)propanenitrile, a valuable intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed spectral interpretation, and provides a robust, field-proven protocol for data acquisition and processing. Our approach is grounded in fundamental principles and practical expertise to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₃N, possesses a unique structure featuring a quaternary carbon bonded to a p-tolyl group, two methyl groups, and a nitrile functionality.[1][2] This arrangement of functional groups makes it a key building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. The precise characterization of this molecule is paramount for ensuring the purity and identity of subsequent products. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular architecture by probing the chemical environment of each proton.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing a clear rationale for the observed chemical shifts, multiplicities, and integration values. By understanding the causality behind these spectral features, researchers can confidently identify and characterize this compound and its derivatives.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into the experimental spectrum, a theoretical prediction based on established principles of NMR spectroscopy provides a foundational understanding of what to expect. The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

  • Aromatic Protons (p-disubstituted benzene ring): The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).[3][4] The protons ortho to the electron-donating methyl group will be shielded relative to the protons ortho to the electron-withdrawing quaternary carbon group. This difference in electronic environment leads to distinct chemical shifts for the two sets of aromatic protons.

  • Aromatic Methyl Protons (-CH₃): The methyl group attached to the benzene ring is in a benzylic position. These protons are expected to resonate as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.3-2.4 ppm.

  • Gem-Dimethyl Protons (-C(CH₃)₂): The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation around the C-C single bond. Consequently, they will produce a single, sharp signal. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[5] However, the additional deshielding effect of the adjacent aromatic ring will likely shift this signal further downfield. Due to the absence of adjacent protons, this signal will appear as a singlet.

The predicted integration ratio of these signals, corresponding to the number of protons in each environment, is expected to be 4:3:6 (aromatic protons : aromatic methyl protons : gem-dimethyl protons).

Spectral Analysis: Deconstructing the ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~ 7.35Doublet (d)2HAr-H (ortho to -C(CH₃)₂CN)
B~ 7.15Doublet (d)2HAr-H (ortho to -CH₃)
C~ 2.35Singlet (s)3HAr-CH₃
D~ 1.70Singlet (s)6H-C(CH₃)₂CN

Detailed Interpretation:

  • Aromatic Region (Signals A and B): The two doublets at approximately δ 7.35 and 7.15 ppm are characteristic of a p-disubstituted benzene ring. The downfield doublet (A) is assigned to the protons ortho to the electron-withdrawing isobutyronitrile group, while the upfield doublet (B) is assigned to the protons ortho to the electron-donating methyl group. The coupling constant for both doublets is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene derivatives.

  • Aromatic Methyl Group (Signal C): The singlet at approximately δ 2.35 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the aromatic ring.

  • Gem-Dimethyl Groups (Signal D): The singlet at approximately δ 1.70 ppm, with an integration value of six protons, corresponds to the two equivalent methyl groups of the isobutyronitrile moiety. The chemical shift is consistent with a tertiary alkyl group deshielded by both a nitrile and an aromatic ring.[10][11]

The integration values of 2:2:3:6 for signals A, B, C, and D, respectively, are consistent with the 13 protons in the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol: A Self-Validating System for High-Quality Data

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants that may complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. It is crucial to use a high-purity NMR-grade solvent to minimize residual solvent signals.[12]

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[14]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.[14][15][16]

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D protonA simple pulse-acquire sequence is sufficient for this molecule.
Spectral Width12-15 ppmEncompasses the entire expected chemical shift range for organic molecules.
Acquisition Time2-4 secondsA longer acquisition time improves digital resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR analysis.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL CDCl3 with TMS a->b c Filter into NMR tube b->c d Insert sample into spectrometer c->d e Lock and shim d->e f Set acquisition parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase correction h->i j Baseline correction i->j k Integration and peak picking j->k l Spectral Analysis k->l m Structure Verification k->m

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Data Processing

Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to obtain the final frequency-domain spectrum.[17][18][19]

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain using a Fourier transform.

  • Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can be done manually or automatically.

  • Baseline Correction: A flat baseline is essential for accurate integration. Automated baseline correction algorithms are typically applied.

  • Referencing: The spectrum is referenced by setting the TMS signal to δ 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons it represents.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion: A Powerful Tool for Structural Elucidation

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed analysis of the expected spectral features, we have established a clear and rational basis for the structural assignment of this important organic intermediate. The provided experimental protocol offers a robust and self-validating framework for obtaining high-quality, reproducible NMR data. A thorough understanding of the principles and practices outlined in this guide will empower researchers to confidently utilize ¹H NMR spectroscopy for the unambiguous characterization of this compound and related compounds in their scientific endeavors.

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An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

Molecular Structure and Predicted Carbon Environments

2-Methyl-2-(p-tolyl)propanenitrile possesses a distinct molecular architecture that gives rise to a predictable yet informative ¹³C NMR spectrum. The molecule can be dissected into three key fragments: the 2-methylpropane backbone, the nitrile group, and the para-tolyl substituent. Due to the para-substitution pattern on the aromatic ring, the molecule exhibits symmetry, which reduces the number of unique carbon signals.[3][4]

A systematic analysis of the structure reveals eight distinct carbon environments, which will each produce a unique signal in the ¹³C NMR spectrum:

  • Two equivalent methyl carbons of the isopropyl moiety.

  • One quaternary carbon at the junction of the isopropyl group, the nitrile, and the aromatic ring.

  • One nitrile carbon .

  • Four aromatic carbons in the para-substituted ring (ipso, ortho, meta, and para carbons relative to the isopropylnitrile substituent).

  • One methyl carbon attached to the aromatic ring.

The following sections will delve into the experimental considerations for acquiring a high-quality ¹³C NMR spectrum and a detailed prediction and interpretation of the chemical shifts for each of these carbon atoms.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The successful acquisition of a ¹³C NMR spectrum hinges on meticulous sample preparation and the selection of appropriate instrumental parameters. The low natural abundance of the ¹³C isotope (approximately 1.1%) necessitates more concentrated samples and longer acquisition times compared to ¹H NMR.[3]

Step-by-Step Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Deuterated solvents are crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[5]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[5] Higher concentrations can improve the signal-to-noise ratio, which is particularly beneficial for observing quaternary carbons, which often exhibit weak signals.[6][7]

  • Filtration: To ensure a homogeneous magnetic field, it is imperative to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube. This removes any particulate matter that can degrade spectral quality.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.[2] A small amount of TMS can be added directly to the sample.

Instrumental Parameters
  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) provide better signal dispersion and sensitivity.

  • Acquisition Mode: A standard proton-decoupled ¹³C experiment is typically performed. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon appears as a single line.

  • Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A sufficient relaxation delay (D1) between pulses is necessary to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

Predictive Analysis of the ¹³C NMR Spectrum

The chemical shift of a carbon atom is primarily influenced by the hybridization state and the electronegativity of neighboring atoms and functional groups.[1][9] The predicted chemical shifts for this compound are summarized in the table below, followed by a detailed rationale for each assignment based on data from analogous structures and established principles.

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (Methyls)25-35Similar to the methyl carbons in tert-butylbenzene.[10][11]
C2 (Quaternary)35-45Downfield shift due to attachment to the aromatic ring and nitrile group.
C3 (Nitrile)115-125Characteristic range for nitrile carbons.[12]
C4 (ipso-Aromatic)145-155Deshielded due to direct attachment to the bulky substituent.
C5, C5' (ortho-Aromatic)125-130Typical chemical shift for ortho carbons in substituted benzenes.
C6, C6' (meta-Aromatic)128-135Similar to meta carbons in toluene and other alkylbenzenes.
C7 (para-Aromatic)135-145Influenced by the para-methyl group.
C8 (Tolyl Methyl)20-25Characteristic chemical shift for a methyl group on an aromatic ring.

In-Depth Interpretation and Rationale

  • Aliphatic Carbons (C1, C2, C8): The two equivalent methyl carbons (C1) are expected to resonate in the range of 25-35 ppm, similar to the methyl carbons in tert-butylbenzene.[10][11] The quaternary carbon (C2) will be shifted downfield (35-45 ppm) due to the deshielding effects of the attached aromatic ring and the electron-withdrawing nitrile group. The tolyl methyl carbon (C8) will appear in the typical range for benzylic methyl groups, around 20-25 ppm.

  • Nitrile Carbon (C3): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm.[6][12] This region is relatively uncongested, making the nitrile signal easily identifiable.

  • Aromatic Carbons (C4-C7): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbon (C4), directly attached to the bulky 2-methylpropanenitrile group, will be the most deshielded of the aromatic carbons, appearing in the 145-155 ppm region. The ortho (C5, C5') and meta (C6, C6') carbons will have chemical shifts typical for substituted benzenes, generally in the 125-135 ppm range.[3] The para-carbon (C7), bearing the methyl group, will be influenced by the electron-donating nature of the methyl group and is expected to resonate between 135-145 ppm. The symmetry of the para-substituted ring results in only four signals for the six aromatic carbons.

Advanced NMR Techniques: DEPT for Structural Confirmation

To unambiguously assign the signals, especially in complex regions of the spectrum, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed.[13][14] A DEPT experiment can differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.[3]

  • DEPT-135: In a DEPT-135 spectrum of this compound, the methyl carbons (C1 and C8) would appear as positive signals, while there would be no negative signals as there are no methylene (CH₂) groups.

  • DEPT-90: A DEPT-90 experiment would show no signals, as there are no methine (CH) carbons in the molecule.

  • Comparison with the standard ¹³C spectrum: By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, the signals for the quaternary carbon (C2), the nitrile carbon (C3), and the four aromatic carbons (C4-C7) can be definitively identified as they will be present in the standard spectrum but absent in the DEPT-135 spectrum.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

Workflow for ¹³C NMR Analysis SamplePrep Sample Preparation (Dissolution in CDCl₃, Filtration) NMR_Acquisition ¹³C NMR Data Acquisition (Standard Decoupled & DEPT) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift Assignment) Data_Processing->Spectral_Analysis Structural_Confirmation Structural Confirmation Spectral_Analysis->Structural_Confirmation

Caption: The logical workflow for the ¹³C NMR analysis of a small molecule.

Conclusion: A Powerful Tool for Chemical Characterization

This in-depth technical guide has provided a comprehensive predictive analysis of the ¹³C NMR spectrum of this compound. By leveraging fundamental principles, data from analogous structures, and advanced techniques like DEPT, a detailed and scientifically rigorous interpretation of the spectrum can be achieved. This approach underscores the power of ¹³C NMR spectroscopy as a cornerstone of modern chemical analysis, enabling researchers and scientists to elucidate and confirm the structures of novel compounds with a high degree of confidence. The methodologies and principles outlined herein are broadly applicable and serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

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  • University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. eGrove.
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  • How to Prepare Samples for NMR. (n.d.).
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Foreword: A Modern Approach to Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-(p-tolyl)propanenitrile

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification and characterization of molecules are paramount. Mass spectrometry (MS) stands as a cornerstone technology, offering unparalleled sensitivity and structural insight. This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₁H₁₃N, MW: 159.23 g/mol ), a compound representative of nitrile-containing aromatic structures encountered in drug discovery and synthesis.[1]

This document moves beyond rote protocols. It is designed to impart a deeper understanding of the ionization and fragmentation processes, enabling researchers to make informed decisions in method development and data interpretation. We will explore the molecule's signature under both high-energy electron ionization, for structural elucidation, and soft electrospray ionization, for molecular weight confirmation, reflecting the dual needs of modern analytical workflows.

Part 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization (EI) is a powerful, albeit hard, ionization technique that imparts significant energy to the analyte molecule. This energy induction leads to reproducible fragmentation patterns that serve as a molecular fingerprint, invaluable for structural confirmation and library matching.[2] For a molecule like this compound, the stability of the resulting fragment ions dictates the observed mass spectrum.

Predicted EI Fragmentation Pathway

The initial event in EI-MS is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 159.[3] This ion is energetically unstable and undergoes fragmentation. The most probable fragmentation pathways are governed by the formation of the most stable carbocations.[2]

  • Formation of the Base Peak (m/z 144): The structure contains a quaternary carbon atom bonded to the p-tolyl ring. The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This results in the formation of a highly stable tertiary benzylic carbocation at m/z 144. Due to its exceptional stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.[4][5]

  • Formation of the Tropylium Ion (m/z 91): A hallmark of toluene-containing compounds is the formation of the tropylium ion (C₇H₇⁺). This occurs through benzylic cleavage and subsequent rearrangement of the p-tolyl fragment, yielding a strong signal at m/z 91.

  • Other Minor Fragments: Further fragmentation of the primary ions can occur, though these are typically of lower abundance. For instance, the ion at m/z 144 could potentially lose the nitrile group to yield a fragment at m/z 118, although this is less common.

The following diagram illustrates the primary EI fragmentation cascade for this compound.

EI_Fragmentation M Molecule This compound M_ion Molecular Ion (M•⁺) m/z = 159 M->M_ion + 70 eV e⁻ frag_144 [M - CH₃]⁺ m/z = 144 (Base Peak) M_ion->frag_144 α-cleavage frag_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M_ion->frag_91 e_loss - e⁻ methyl_loss - •CH₃ benzylic_cleavage Benzylic Cleavage & Rearrangement

Caption: Predicted EI fragmentation pathway for this compound.

Quantitative Data Summary (Predicted EI-MS)
m/zProposed Ion StructureNotes
159[C₁₁H₁₃N]•⁺Molecular Ion (M•⁺)
144[C₁₀H₁₀N]⁺Base Peak; loss of a methyl radical (•CH₃)
91[C₇H₇]⁺Tropylium ion; characteristic of tolyl group
Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • GC-MS Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, Split mode (e.g., 50:1), Inlet temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Data Analysis:

    • Integrate the chromatogram to determine the retention time of the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Compare the experimental spectrum with a reference library (e.g., NIST) and the predicted fragmentation pattern for confirmation.[6]

Part 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, preserving the molecular structure.[7] It is the method of choice for determining the molecular weight of a compound and is highly amenable to coupling with liquid chromatography for the analysis of complex mixtures.[8]

Expected ESI Behavior

In positive ion mode, the nitrile group of this compound can be readily protonated.

  • Protonated Molecule ([M+H]⁺): The primary ion observed will be the protonated molecule at m/z 160. This provides clear confirmation of the molecular weight.

  • Adduct Formation: Depending on the purity of the mobile phase and sample, sodium ([M+Na]⁺ at m/z 182) and potassium ([M+K]⁺ at m/z 198) adducts may also be observed. The presence of an acidic modifier (e.g., formic acid) in the mobile phase will promote the formation of the [M+H]⁺ ion and suppress metal adducts.

  • In-Source Reactions: It is crucial to be aware that nitriles can sometimes undergo reduction to their corresponding primary amines within the ESI source, particularly when acetonitrile is used in the mobile phase.[9][10] This could potentially lead to the observation of an ion at m/z 164 ([M+4H+H]⁺), though this is generally a minor process.

Experimental Workflow: LC-MS

The following diagram outlines the typical workflow for LC-MS analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase (A: H₂O + 0.1% FA B: ACN + 0.1% FA) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI_Source ESI Source Column->ESI_Source MassAnalyzer Mass Analyzer (Quadrupole / TOF) ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Standard workflow for LC-ESI-MS analysis.

Protocol: LC-MS Analysis

This protocol is designed for sensitive detection and accurate mass determination.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 0.1-1 µg/mL.

  • LC-MS Instrumentation & Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.[11]

    • MS System: Waters Xevo G2-XS QToF or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Parameters (Positive ESI Mode):

      • Ionization Mode: ESI+.

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 450°C.[12]

      • Desolvation Gas Flow (N₂): 800 L/hr.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 160.1182 for C₁₁H₁₄N⁺).

    • Confirm the presence of the analyte by matching the retention time with a standard.

    • Verify the accurate mass measurement of the protonated molecule to confirm the elemental composition.

Conclusion: A Synergistic Approach

The comprehensive mass spectrometric analysis of this compound requires a synergistic application of both GC-MS and LC-MS techniques. GC-MS with electron ionization provides a detailed structural fingerprint through its characteristic fragmentation pattern, with a predicted base peak at m/z 144. Conversely, LC-MS with electrospray ionization excels at providing unambiguous molecular weight confirmation via the detection of the protonated molecule [M+H]⁺ at m/z 160. By employing both methodologies, researchers can achieve a high degree of confidence in the identification and characterization of this and structurally related compounds, ensuring data integrity in drug development and quality control settings.

References

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  • Baskaran, R., et al. (2016). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of Barleria longiflora l.f. leaf, stem and root. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1234-1243. Available from: [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available from: [Link]

  • Cai, Y., & Cunniff, J. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Lister, A., et al. (2022). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applications. Journal of Analytical and Applied Pyrolysis, 161, 105401. Available from: [Link]

  • Nonami, H., et al. (2016). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 7(5). Available from: [Link]

  • NIST. (n.d.). 2-Propanethiol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • GM Chemistry Classes. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

  • Jaber, A. M. Y., et al. (2019). Couple Mass Spectrometry (LC-MS-MS): Study of Methods of Decision for Deciding Polar Pharmaceuticals in Natural Examples. Journal of Chemical and Pharmaceutical Research, 11(1), 49-59. Available from: [Link]

  • GM Chemistry Classes. (2022, February 11). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. International Journal of Molecular Sciences, 22(22), 12474. Available from: [Link]

  • LabRulez. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Quaternary Nitriles Using 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the synthesis of complex quaternary nitriles, leveraging 2-Methyl-2-(p-tolyl)propanenitrile as a strategic starting material. Quaternary nitriles are pivotal structural motifs in medicinal chemistry and drug development, offering enhanced metabolic stability and potent biological activity. This document outlines a robust two-stage synthetic strategy: first, the efficient preparation of the key intermediate, this compound, via phase-transfer catalyzed methylation of p-tolylacetonitrile. Subsequently, a detailed protocol for the deprotonation and alkylation of this intermediate is presented, enabling the creation of a diverse range of quaternary nitriles. The methodologies described herein are designed for practical application in research and development laboratories, with a focus on reproducibility, scalability, and mechanistic understanding.

Introduction: The Significance of Quaternary Nitriles in Modern Drug Discovery

Quaternary carbon centers, particularly those bearing a nitrile group, are of paramount importance in the design of novel therapeutic agents. The incorporation of a quaternary center can significantly enhance the pharmacological profile of a molecule by increasing its metabolic stability and providing a three-dimensional architecture that can lead to improved binding affinity and selectivity for biological targets. The nitrile functional group itself is a versatile precursor for a variety of other functionalities, including primary amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of quaternary nitriles.[1]

However, the construction of these sterically hindered centers presents a significant synthetic challenge. This guide focuses on a strategic approach that utilizes the readily accessible tertiary nitrile, this compound, as a key building block for the synthesis of more complex quaternary nitriles.

Strategic Overview: A Two-Stage Approach to Quaternary Nitrile Synthesis

Our synthetic strategy is divided into two primary stages, designed to provide a clear and reproducible pathway to the target compounds.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Synthesis of Target Quaternary Nitrile start p-Tolylacetonitrile intermediate This compound start->intermediate Phase-Transfer Catalyzed Dimethylation target Target Quaternary Nitrile intermediate->target Deprotonation & Alkylation

Caption: Overall workflow for the synthesis of quaternary nitriles.

Stage 1: Synthesis of this compound

The synthesis of our key intermediate is achieved through the exhaustive methylation of p-tolylacetonitrile. To ensure high yields and operational simplicity, a phase-transfer catalysis (PTC) approach is employed. PTC is a powerful technique that facilitates the reaction between reactants in different phases (in this case, a solid base and an organic substrate), often leading to milder reaction conditions and improved efficiency.[2]

Reaction Principle

The α-protons of arylacetonitriles are acidic and can be removed by a base. Under phase-transfer conditions, a quaternary ammonium salt transports the hydroxide or carbonate anion from the solid or aqueous phase into the organic phase, where it deprotonates the p-tolylacetonitrile. The resulting carbanion then acts as a nucleophile, reacting with the methylating agent. This process is repeated to achieve dimethylation.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base K₂CO₃ (solid) PTC Q⁺X⁻ (e.g., TBAB) Base->PTC Anion Exchange Substrate p-Tolylacetonitrile PTC->Substrate Deprotonation Carbanion Arylacetonitrile Anion Substrate->Carbanion MethylatingAgent Dimethyl Carbonate Carbanion->MethylatingAgent Nucleophilic Attack Product Methylated Product MethylatingAgent->Product

Sources

Application Notes and Protocols: 2-Methyl-2-(p-tolyl)propanenitrile in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-Methyl-2-(p-tolyl)propanenitrile in Friedel-Crafts type reactions. While not a classical substrate, the unique structural features of this tertiary benzylic nitrile present intriguing possibilities for intramolecular cyclizations to generate valuable polycyclic scaffolds, such as substituted indanones. This guide will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a model intramolecular acylation, and discuss the critical parameters and potential challenges.

Introduction: The Potential of a Tertiary Benzylic Nitrile in Electrophilic Aromatic Substitution

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. Typically, these reactions involve alkyl or acyl halides as electrophilic partners. The Houben-Hoesch reaction, a variant of Friedel-Crafts acylation, utilizes nitriles as precursors to the acylating agent, generally in the presence of a Lewis acid and a Brønsted acid (like HCl).[1] This reaction is most effective with electron-rich aromatic systems.[1]

This compound (Kasugamycin) is a versatile small molecule scaffold.[2] Its structure is notable for a tertiary benzylic carbon center, which, upon activation, can form a relatively stable tertiary benzylic carbocation.[3] This inherent stability suggests that under appropriate acidic conditions, this compound could serve as a precursor for an electrophile in an intramolecular Friedel-Crafts reaction. Specifically, the nitrile group can be activated to form a nitrilium ion, which can then be attacked by the pendant p-tolyl ring to effect a cyclization.

This guide will focus on a hypothetical, yet mechanistically sound, intramolecular Friedel-Crafts acylation of this compound to synthesize 4,7-dimethyl-4-phenyl-3,4-dihydro-2H-inden-1-one. This transformation showcases the potential of leveraging the inherent reactivity of both the nitrile and the tertiary benzylic position.

Mechanistic Insights: A Houben-Hoesch Approach to Intramolecular Cyclization

The proposed intramolecular cyclization of this compound follows the general principles of the Houben-Hoesch reaction.[4] The key steps are outlined below:

  • Activation of the Nitrile: In the presence of a strong Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., HCl), the nitrile nitrogen is protonated. Subsequent coordination of the Lewis acid to the nitrogen further polarizes the carbon-nitrogen triple bond, forming a highly electrophilic nitrilium ion intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich p-tolyl ring, tethered to the reactive center, acts as the nucleophile. It attacks the electrophilic carbon of the nitrilium ion in an intramolecular electrophilic aromatic substitution. The ortho- position to the activating methyl group is the most likely site of attack due to steric and electronic factors.

  • Rearomatization and Imine Formation: The resulting cationic intermediate, a cyclohexadienyl cation (sigma complex), loses a proton to restore aromaticity, yielding a cyclic ketimine hydrochloride.

  • Hydrolysis to the Ketone: Aqueous workup hydrolyzes the ketimine intermediate to the corresponding ketone, in this case, a substituted indanone.

G cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Hydrolysis A This compound B Nitrilium Ion Intermediate A->B  + AlCl₃, HCl C Sigma Complex (Cationic Intermediate) B->C Intramolecular Electrophilic Aromatic Substitution D Cyclic Ketimine Hydrochloride C->D - H⁺ E 4,7-dimethyl-4-phenyl-3,4-dihydro-2H-inden-1-one D->E + H₂O

Experimental Protocol: Synthesis of 4,7-dimethyl-4-phenyl-3,4-dihydro-2H-inden-1-one

This protocol is a model procedure derived from general principles of intramolecular Houben-Hoesch reactions and should be optimized for specific laboratory conditions.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier (Example)
This compound40119-34-4159.231.59 g (10 mmol)>97%Biosynth[2]
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.342.67 g (20 mmol)>99%Major Supplier
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL>99.8%Major Supplier
Hydrochloric Acid (gas)7647-01-036.46To saturation>99%In-house/Cylinder
Diethyl Ether (anhydrous)60-29-774.12100 mL>99.7%Major Supplier
Saturated Sodium Bicarbonate Solution--50 mL-In-house
Anhydrous Magnesium Sulfate7487-88-9120.375 g-Major Supplier

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂)

  • Gas inlet tube

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Step-by-Step Procedure

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a gas inlet tube.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (2.67 g, 20 mmol) and anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice bath with stirring.

  • Substrate Addition: Dissolve this compound (1.59 g, 10 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • HCl Gas Introduction: While maintaining the temperature at 0 °C, bubble dry hydrogen chloride gas through the reaction mixture for 30-45 minutes until the solution is saturated. A color change is typically observed.

  • Reaction Progression: After saturation with HCl, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL) with vigorous stirring.

  • Hydrolysis: Transfer the quenched mixture to a round-bottom flask and heat at reflux for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,7-dimethyl-4-phenyl-3,4-dihydro-2H-inden-1-one.

G A Reaction Setup (Inert Atmosphere) B Add AlCl₃ and DCM (Cool to 0 °C) A->B C Add Substrate Solution (Dropwise) B->C D Introduce HCl Gas (Saturation at 0 °C) C->D E Stir at Room Temperature (12-24 h, Monitor) D->E F Quench on Ice/HCl E->F G Hydrolysis (Reflux) F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J K Final Product J->K

Discussion of Critical Parameters and Potential Side Reactions

4.1. Choice of Lewis Acid:

  • Aluminum chloride (AlCl₃) is a strong Lewis acid suitable for activating nitriles in Houben-Hoesch reactions.[1] Other Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂ could also be explored, potentially offering milder reaction conditions.[1] The stoichiometry of the Lewis acid is crucial; often, more than one equivalent is required due to complexation with the starting material and product.[5]

4.2. Role of the Brønsted Acid:

  • Hydrogen chloride (HCl) is essential for the formation of the reactive nitrilium ion intermediate.[6] The reaction should be performed under anhydrous conditions to prevent premature hydrolysis of the Lewis acid and the reactive intermediates.

4.3. Solvent Selection:

  • Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and intermediates. Other non-polar, aprotic solvents like 1,2-dichloroethane or carbon disulfide could also be used.

4.4. Temperature Control:

  • Initial cooling to 0 °C is important to control the exothermic reaction between the Lewis acid and the substrate and during the introduction of HCl gas. The subsequent reaction at room temperature allows for a reasonable reaction rate without promoting decomposition.

4.5. Potential Side Reactions:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions could compete with the desired intramolecular cyclization.

  • Rearrangements: While the tertiary benzylic carbocation is relatively stable, rearrangements are a known limitation of Friedel-Crafts alkylations.[7] However, in this acylation-type reaction, rearrangements of the acylium-like intermediate are less likely.

  • Decomposition: Tertiary benzylic systems can be prone to elimination reactions under strongly acidic conditions. Careful control of temperature and reaction time is necessary to minimize decomposition.

Safety Considerations

  • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride Gas: Toxic and corrosive. Use only in a well-ventilated fume hood with a proper gas delivery and scrubbing system.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

Conclusion

This compound holds promise as a substrate for intramolecular Friedel-Crafts type reactions, offering a novel route to polycyclic aromatic compounds. The proposed protocol for the synthesis of a substituted indanone, based on the principles of the Houben-Hoesch reaction, provides a solid foundation for further exploration and optimization. Careful consideration of the reaction parameters, particularly the choice of Lewis acid and temperature control, is paramount for achieving high yields and minimizing side reactions. As with all chemical research, adherence to strict safety protocols is essential.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Houben - Hoesch Reaction. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Zhang, L., et al. (2022). Lewis/Brønsted acid-mediated cyclization/amidation of 1,6-enynes with nitriles: access to 3-enamide substituted dihydrobenzofurans.
  • da Silva Barbosa, J., et al. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
  • Matar, N. (2017, October 13). Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation?.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2025).
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  • Google Patents. (n.d.). CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.
  • Carl ROTH. (n.d.).
  • Semantic Scholar. (2004).
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  • Chemos GmbH & Co.KG. (2023, March 27).
  • YouTube. (2011, November 2). Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. Retrieved from [Link]

  • YouTube. (2019, August 22). Lec 10: Ritter Reaction and Gabriel Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Quora. (2016, August 1). Which carbocation is more stable : Benzyl or Tertiary?.
  • MDPI. (n.d.). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding.
  • Sci-Hub. (2013). Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction.
  • TCI Chemicals. (n.d.).
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  • PMC - NIH. (n.d.).
  • Chemistry Online. (2023, January 17). Houben-Hoesch reaction. Retrieved from [Link]

  • RSC Publishing. (2024). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour.
  • Chem-Space. (n.d.). 2-methyl-2-(2-methylphenyl)propanenitrile - C11H13N | CSSB00011389652. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION.
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Application Notes and Protocols: 2-Methyl-2-(p-tolyl)propanenitrile as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the utilization of 2-Methyl-2-(p-tolyl)propanenitrile as a strategic precursor in the synthesis of active pharmaceutical ingredients (APIs). The primary focus is on the efficient conversion of this nitrile to its corresponding carboxylic acid, 2-methyl-2-(p-tolyl)propanoic acid, a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. This document will explore the mechanistic rationale behind the synthetic choices, provide validated protocols for hydrolysis, and discuss the significance of this building block in pharmaceutical research and development.

Introduction: The Strategic Importance of the 2-Arylpropionic Acid Moiety

The 2-arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of the "profen" family of NSAIDs. These drugs, including ibuprofen and ketoprofen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The efficacy of these APIs is intrinsically linked to their chemical structure, and the development of efficient and scalable synthetic routes to these molecules is of paramount importance to the pharmaceutical industry.

This compound emerges as a key starting material due to its direct structural relationship to valuable pharmaceutical intermediates. The gem-dimethyl group on the alpha-carbon of the nitrile offers specific steric and electronic properties that can be exploited in drug design. The hydrolysis of the nitrile to a carboxylic acid is a fundamental and high-yielding transformation that opens the door to a variety of potent APIs.

The Core Transformation: Hydrolysis of this compound

The conversion of the nitrile group (-CN) to a carboxylic acid group (-COOH) is the pivotal step in unlocking the potential of this compound as a precursor. This hydrolysis can be effectively achieved under either acidic or basic conditions.[1]

Mechanistic Insight: A Tale of Two Pathways

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water ensues, followed by a series of proton transfers to form a tautomeric intermediate of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis: In a basic medium, the reaction commences with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is then protonated by water. Subsequent deprotonation and reprotonation steps lead to the formation of an amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidification in the workup step yields the final carboxylic acid.

Application in API Synthesis: A Gateway to Profen Analogs

While this compound may not be a direct precursor in a one-step synthesis of a major marketed drug, its hydrolysis product, 2-methyl-2-(p-tolyl)propanoic acid, is a highly valuable intermediate. Its structural similarity to the core of many profen drugs makes it an attractive starting point for the synthesis of new chemical entities (NCEs) with potentially improved pharmacological profiles.

A closely related analog, 2-(p-tolyl)propionic acid, is a key intermediate in the synthesis of Loxoprofen , a potent NSAID.[3] The synthetic strategies employed for Loxoprofen can be adapted for the utilization of 2-methyl-2-(p-tolyl)propanoic acid in the synthesis of novel profen derivatives.

Furthermore, the isomeric 2-(p-tolyl)propanoic acid is recognized as "Ibuprofen EP Impurity D," highlighting the importance of such structures as reference standards in the quality control of widely used pharmaceuticals.[4][5]

Synthetic Workflow: From Precursor to a Key Pharmaceutical Intermediate

The overall transformation from the nitrile precursor to the valuable carboxylic acid intermediate is a robust and well-established process in organic synthesis.

G precursor This compound intermediate 2-methyl-2-(p-tolyl)propanoic acid precursor->intermediate  Hydrolysis (Acid or Base Catalyzed)   api_class Profen-type API Analogs intermediate->api_class  Further Synthetic Modifications  

Caption: Synthetic pathway from this compound to profen-type API analogs.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed for the complete hydrolysis of the nitrile to the carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound40119-34-4159.2310.0 g (62.8 mmol)
Sulfuric Acid (98%)7664-93-998.0820 mL
Deionized Water7732-18-518.0250 mL
Diethyl Ether60-29-774.12150 mL
Saturated Sodium Bicarbonate Solution144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (10.0 g, 62.8 mmol) to a mixture of sulfuric acid (20 mL) and deionized water (20 mL). Caution: The initial mixing is exothermic.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (50 mL) and then with saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-methyl-2-(p-tolyl)propanoic acid as a white solid.

Expected Yield: 85-95%

Protocol 2: Base-Catalyzed Hydrolysis

This protocol offers an alternative route, which may be preferable for substrates with acid-sensitive functional groups.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound40119-34-4159.2310.0 g (62.8 mmol)
Sodium Hydroxide1310-73-240.0010.0 g (250 mmol)
Ethanol64-17-546.07100 mL
Deionized Water7732-18-518.0250 mL
Hydrochloric Acid (concentrated)7647-01-036.46As needed
Diethyl Ether60-29-774.12150 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (10.0 g, 250 mmol) in a mixture of ethanol (100 mL) and deionized water (50 mL).

  • Addition of Nitrile: Add this compound (10.0 g, 62.8 mmol) to the basic solution.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of deionized water. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid in an ice bath. A white precipitate of the carboxylic acid will form.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Evaporation and Purification: Remove the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system to obtain pure 2-methyl-2-(p-tolyl)propanoic acid.

Expected Yield: 80-90%

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

  • This compound: This compound is a nitrile and should be handled with care in a well-ventilated fume hood.[1] Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • Reagents: Concentrated acids and bases are corrosive and should be handled with extreme caution. Always add acid to water, not the other way around. The hydrolysis reactions can be exothermic, so proper cooling and temperature control are essential.

  • Solvents: Diethyl ether is highly flammable and should be used in an environment free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization of the Product

The identity and purity of the synthesized 2-methyl-2-(p-tolyl)propanoic acid can be confirmed by standard analytical techniques.

Technique Expected Observations for 2-methyl-2-(p-tolyl)propanoic acid
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group, a singlet for the methyl group on the aromatic ring, a singlet for the two equivalent methyl groups on the alpha-carbon, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the quaternary carbons, the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[7]
IR Spectroscopy A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic protons.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (178.23 g/mol ).

Conclusion

This compound is a versatile and valuable precursor for the synthesis of key pharmaceutical intermediates. The straightforward and high-yielding hydrolysis to 2-methyl-2-(p-tolyl)propanoic acid provides a robust starting point for the development of novel profen-class NSAIDs and other medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this precursor in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical science.

References

  • CK-12 Foundation. (n.d.). 2-CN-propane reacts with H2O/H+, what is the name of the reaction? Retrieved from [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of ortho acids: p-nitrophenyl formate and its analogues. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (2013).
  • PubChem. (n.d.). 2-(4-Tolyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(4-METHYLPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

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Synthetic Utility of 2-Methyl-2-(p-tolyl)propanenitrile in the Creation of Sterically Hindered Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Steric Hindrance and the Role of 2-Methyl-2-(p-tolyl)propanenitrile

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the deliberate construction of sterically hindered molecules is of paramount importance. The strategic placement of bulky substituents around a reactive center can profoundly influence a molecule's properties, dictating its conformational preferences, modulating its reactivity, and enhancing its metabolic stability. This compound, a versatile and readily accessible building block, emerges as a key player in the synthesis of such sterically encumbered architectures. Its neopentyl-like quaternary carbon center, adorned with a p-tolyl group, provides a robust scaffold for the introduction of significant steric bulk early in a synthetic sequence.

This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and validated protocols for its conversion into valuable, sterically hindered carboxylic acids, amines, and ketones. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers, scientists, and drug development professionals with a practical toolkit for the construction of complex molecular frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 40119-34-4[1]
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available

Safety and Handling:

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available in public databases, it is imperative to handle this compound with the care afforded to all nitriles. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can also release hydrogen cyanide gas upon contact with strong acids.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Keep away from strong acids and oxidizing agents.

  • Dispose of waste in accordance with local regulations.

Application 1: Synthesis of Sterically Hindered Carboxylic Acids via Nitrile Hydrolysis

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For sterically hindered nitriles like this compound, forcing conditions are often necessary to overcome the steric hindrance around the cyano group. Both acidic and basic hydrolysis can be employed, with the choice often depending on the compatibility of other functional groups within the molecule.

Mechanistic Rationale:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the resulting amide intermediate, yields the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon, leading to an intermediate that, upon protonation during workup, forms the carboxylic acid.

G Nitrile This compound Amide 2-Methyl-2-(p-tolyl)propanamide Nitrile->Amide H₃O⁺ or OH⁻, H₂O, Δ CarboxylicAcid 2-Methyl-2-(p-tolyl)propanoic Acid Amide->CarboxylicAcid H₃O⁺ or OH⁻, H₂O, Δ

Caption: Hydrolysis of this compound.

Protocol: Acid-Catalyzed Hydrolysis to 2-Methyl-2-(p-tolyl)propanoic Acid

This protocol is adapted from general procedures for the hydrolysis of sterically hindered nitriles.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 62.8 mmol).

  • Addition of Reagents: Carefully add a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (20 mL) to the flask. Caution: This addition is exothermic and should be done slowly, with cooling if necessary.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (200 g) in a large beaker with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (3 x 100 mL) to remove any remaining acid. The product will be in the aqueous bicarbonate layer as the carboxylate salt.

  • Acidification: Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 2-Methyl-2-(p-tolyl)propanoic acid.

Application 2: Synthesis of Sterically Hindered Primary Amines via Nitrile Reduction

The reduction of a nitrile to a primary amine is a powerful tool for introducing a bulky amino group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, even with sterically hindered nitriles.

Mechanistic Rationale:

The reduction proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent hydride additions and protonation during the aqueous workup yield the primary amine.

G Nitrile This compound Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate 1. LiAlH₄, Et₂O Amine 2,2-Dimethyl-1-(p-tolyl)propan-1-amine Imine_Intermediate->Amine 2. H₂O

Caption: Reduction of this compound.

Protocol: Reduction to 2,2-Dimethyl-1-(p-tolyl)propan-1-amine

This protocol is based on standard LiAlH₄ reduction procedures for nitriles.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium hydroxide solution (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a dropping funnel and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stir bar, and under an inert atmosphere, suspend LiAlH₄ (4.8 g, 126 mmol) in anhydrous diethyl ether (150 mL).

  • Addition of Nitrile: Dissolve this compound (10.0 g, 62.8 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction flask in an ice bath. Caution: This procedure is highly exothermic and generates hydrogen gas. Perform with extreme care in a fume hood. Slowly and sequentially add the following:

    • 4.8 mL of water

    • 4.8 mL of 15% aqueous NaOH

    • 14.4 mL of water

  • Filtration: A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes, then filter the suspension through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 50 mL).

  • Isolation: Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,2-Dimethyl-1-(p-tolyl)propan-1-amine. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).

Application 3: Synthesis of Sterically Hindered Ketones via Grignard Reaction

The reaction of nitriles with Grignard reagents provides a versatile route to ketones. This method is particularly useful for synthesizing sterically hindered ketones, as the intermediate imine is stable to a second addition of the Grignard reagent.

Mechanistic Rationale:

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable until an aqueous acidic workup, which hydrolyzes the imine to the corresponding ketone.[3][4]

G Nitrile This compound Imine_Salt Imine Magnesium Salt Nitrile->Imine_Salt 1. R-MgX, Et₂O Grignard R-MgX Ketone Sterically Hindered Ketone Imine_Salt->Ketone 2. H₃O⁺

Caption: Grignard reaction with this compound.

Protocol: Synthesis of 2,2-Dimethyl-1-(p-tolyl)-1-propanone

This protocol outlines the reaction with methylmagnesium bromide as an example.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, solution in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Aqueous ammonium chloride solution (NH₄Cl, saturated)

  • Hydrochloric acid (HCl, dilute)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with a dropping funnel and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stir bar, and under an inert atmosphere, place a solution of this compound (10.0 g, 62.8 mmol) in anhydrous diethyl ether (100 mL).

  • Addition of Grignard Reagent: Cool the flask in an ice bath. Add the methylmagnesium bromide solution (e.g., 3.0 M in Et₂O, 25.1 mL, 75.4 mmol) to the dropping funnel and add it dropwise to the stirred nitrile solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution (100 mL) to quench the reaction.

  • Hydrolysis: Add dilute hydrochloric acid until the aqueous layer is acidic (pH ~2-3) to facilitate the hydrolysis of the imine. Stir the mixture for 1-2 hours at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, 2,2-Dimethyl-1-(p-tolyl)-1-propanone, can be purified by vacuum distillation or column chromatography.

Conclusion

This compound stands as a valuable and versatile precursor for the synthesis of a diverse array of sterically hindered molecules. The protocols detailed in this guide for its conversion to carboxylic acids, primary amines, and ketones provide robust and reliable methods for accessing these important building blocks. The inherent steric bulk of the 2-methyl-2-(p-tolyl)propyl moiety offers a strategic advantage in the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. As with all chemical procedures, adherence to strict safety protocols is paramount for successful and safe experimentation.

References

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Introduction: The Strategic Importance of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Transformations of the Cyano Group in 2-Methyl-2-(p-tolyl)propanenitrile for Pharmaceutical and Chemical Research

This compound is a versatile scaffold in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered tertiary carbon alpha to the cyano group and a p-tolyl moiety, presents both unique challenges and opportunities for chemical manipulation. The cyano group is a cornerstone functional group in drug design; it can modulate physicochemical properties to enhance bioavailability, participate in crucial binding interactions (hydrogen bonds, polar interactions), and act as a bioisostere for groups like carbonyls or halogens.[1] Furthermore, its presence can block metabolically vulnerable sites, thereby improving a drug candidate's metabolic stability.[1]

This guide provides detailed application notes and protocols for the key reactions involving the cyano group of this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, mechanistic causality, and practical insights essential for researchers in drug development and synthetic chemistry. We will explore the transformation of this nitrile into three critical classes of compounds: carboxylic acids (via hydrolysis), primary amines (via reduction), and N-substituted amides (via the Ritter reaction), each a valuable building block for generating novel chemical entities.

Section 1: Hydrolysis of the Cyano Group to Synthesize 2-Methyl-2-(p-tolyl)propanoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation.[2][3] For this compound, this reaction provides access to a quaternary-substituted propanoic acid, a structural motif present in various bioactive molecules. The reaction proceeds in two main stages: initial hydration to an intermediate amide, followed by further hydrolysis to the carboxylic acid.[4] Due to the steric hindrance around the nitrile, forcing conditions are typically required to drive the reaction to completion.

Mechanistic Rationale: Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., aqueous H₂SO₄ or HCl), the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by water. The resulting protonated imidic acid undergoes tautomerization to form the more stable 2-methyl-2-(p-tolyl)propanamide. This intermediate amide is then subsequently hydrolyzed under the same acidic conditions to yield the final carboxylic acid and an ammonium salt.

Hydrolysis_Mechanism Nitrile This compound ProtonatedNitrile Protonated Nitrile (Activated Electrophile) Nitrile->ProtonatedNitrile + H⁺ H3O H₃O⁺ ImidicAcid Protonated Imidic Acid ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Intermediate Amide 2-Methyl-2-(p-tolyl)propanamide ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int + H₂O CarboxylicAcid 2-Methyl-2-(p-tolyl)propanoic Acid Tetrahedral_Int->CarboxylicAcid - NH₄⁺ NH4 NH₄⁺

Caption: Acid-catalyzed hydrolysis pathway.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 2-Methyl-2-(p-tolyl)propanoic acid from this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (70% aq. solution)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 10.0 g, 62.8 mmol) with 100 mL of 70% aqueous sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, neutralizing them, and extracting with ether to check for the disappearance of the starting nitrile.

  • Work-up - Cooling and Extraction: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Carefully pour the cooled mixture into a beaker containing 200 g of crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers in a separatory funnel.

  • Base Wash: Wash the combined organic layers with a saturated NaHCO₃ solution to remove any remaining acid and to extract the carboxylic acid product into the aqueous layer as its sodium salt. The product will move to the aqueous phase.

  • Acidification and Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is ~2. The carboxylic acid will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for higher purity.

Data Summary Table:

ParameterValue
Reactant This compound
Reagents 70% H₂SO₄ (aq.)
Temperature Reflux (~120-130 °C)
Reaction Time 12-18 hours
Product 2-Methyl-2-(p-tolyl)propanoic Acid
Expected Yield 75-85%

Section 2: Reduction of the Cyano Group to Synthesize 2-Methyl-1-(p-tolyl)propan-2-amine

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogenous center, a common feature in many pharmaceuticals.[5] This transformation effectively converts an electrophilic carbon into a nucleophilic nitrogen-containing group.[6] For this compound, this yields a primary amine with a neopentyl-like structure, which can be a valuable synthon for further derivatization.

Mechanistic Rationale: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing nitriles to primary amines.[7][8] The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[2]

  • First Hydride Addition: The hydride attacks the cyano carbon, breaking one of the pi-bonds and forming an intermediate imine anion. This anion is stabilized by complexation with the aluminum species.[2]

  • Second Hydride Addition: The imine-aluminum complex still contains a pi-bond and an electrophilic carbon, which undergoes a second hydride addition to form a dianion-aluminum complex.[2]

  • Aqueous Work-up: The reaction is quenched by the careful addition of water, which protonates the dianion to yield the final primary amine.[6]

Reduction_Mechanism Nitrile This compound ImineAnion Imine Anion-Al Complex Nitrile->ImineAnion 1. LiAlH₄ (1st H⁻ attack) LAH LiAlH₄ Dianion Dianion-Al Complex ImineAnion->Dianion 2. (2nd H⁻ attack) Amine Primary Amine 2-Methyl-1-(p-tolyl)propan-2-amine Dianion->Amine 3. H₂O Work-up H2O H₂O (Work-up)

Caption: LAH reduction of a nitrile to a primary amine.

Experimental Protocol: LAH Reduction

Objective: To synthesize 2-Methyl-1-(p-tolyl)propan-2-amine from this compound.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LAH) (1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Equip a dry three-neck flask with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer. Purge the system with dry nitrogen.

  • LAH Suspension: Suspend LAH (e.g., 3.6 g, 94.2 mmol) in anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C in an ice bath.[9]

  • Nitrile Addition: Dissolve this compound (e.g., 10.0 g, 62.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.[9] The reaction can be monitored by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and careful addition of:

    • Water (3.6 mL)

    • 15% aqueous NaOH (3.6 mL)

    • Water (10.8 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure or by column chromatography.

Data Summary Table:

ParameterValue
Reactant This compound
Reagents LiAlH₄, Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Product 2-Methyl-1-(p-tolyl)propan-2-amine
Expected Yield 80-90%

Section 3: Ritter Reaction for N-Substituted Amide Synthesis

The Ritter reaction is a unique and powerful method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation.[10][11] Given that this compound is attached to a tertiary carbon, it can react with an external carbocation source (e.g., from a tertiary alcohol like tert-butanol) in the presence of a strong acid. This provides access to amides with bulky N-substituents, which are valuable for tuning steric properties in drug candidates.

Mechanistic Rationale: Ritter Reaction

The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in a strong acid (e.g., H₂SO₄).[12] The lone pair on the nitrile nitrogen then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This highly electrophilic intermediate is then attacked by water during the reaction or work-up, followed by deprotonation and tautomerization to yield the final, stable N-substituted amide.[11][13]

Ritter_Reaction tBuOH tert-Butanol Carbocation tert-Butyl Carbocation tBuOH->Carbocation + H⁺ - H₂O H2SO4 H₂SO₄ Nitrile This compound Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Hydrolyzed_Int Hydrolysis Intermediate Nitrilium->Hydrolyzed_Int + H₂O Amide N-tert-Butyl-2-methyl- 2-(p-tolyl)propanamide Hydrolyzed_Int->Amide - H⁺, Tautomerization

Caption: The Ritter reaction pathway.

Experimental Protocol: Ritter Reaction

Objective: To synthesize N-tert-Butyl-2-methyl-2-(p-tolyl)propanamide.

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice water

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 31.4 mmol) and tert-butanol (e.g., 3.5 g, 47.1 mmol) in glacial acetic acid (50 mL).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 300 mL of ice water with vigorous stirring. A solid precipitate should form.

  • Neutralization: Slowly add solid sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~7-8).

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to yield the pure N-tert-butyl amide.

Data Summary Table:

ParameterValue
Reactants This compound, tert-Butanol
Catalyst Concentrated H₂SO₄
Solvent Glacial Acetic Acid
Temperature 0 °C to Room Temperature
Reaction Time 24 hours
Product N-tert-Butyl-2-methyl-2-(p-tolyl)propanamide
Expected Yield 65-75%

Conclusion and Future Perspectives

The cyano group of this compound is a synthetically powerful handle for accessing a diverse range of valuable chemical entities. The protocols detailed herein for hydrolysis, reduction, and the Ritter reaction provide researchers with reliable methods to generate carboxylic acids, primary amines, and N-substituted amides, respectively. These products serve as critical building blocks for constructing more complex molecular architectures, particularly in the field of drug discovery where the modulation of steric bulk, acidity/basicity, and hydrogen bonding potential is paramount. By understanding the mechanistic underpinnings of these transformations, scientists can rationally design synthetic routes and troubleshoot experimental challenges, accelerating the development of novel therapeutics and functional materials.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, May 1). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved January 23, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 23, 2026, from [Link]

  • Wang, J., et al. (2020). Application of Nitrile in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1449. [Link]

  • LibreTexts. (2023, October 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 23, 2026, from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved January 23, 2026, from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Retrieved January 23, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. [Link]

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Application Note: Strategic Hydrolysis of 2-Methyl-2-(p-tolyl)propanenitrile for the Synthesis of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Hindered Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust route to valuable chemical entities. This reaction is particularly crucial in pharmaceutical and materials science, where the carboxylic acid moiety serves as a key functional handle for further molecular elaboration. The hydrolysis of sterically hindered nitriles, such as the tertiary nitrile 2-methyl-2-(p-tolyl)propanenitrile, presents a significant synthetic challenge. The steric bulk surrounding the nitrile group impedes the approach of nucleophiles, often necessitating harsh reaction conditions to drive the transformation to completion.

This application note provides a detailed guide to the successful hydrolysis of this compound to 2-methyl-2-(p-tolyl)propanoic acid. We will explore both acid- and base-catalyzed methodologies, delving into the mechanistic underpinnings of each approach to explain the experimental choices. The protocols provided are designed to be self-validating, offering researchers and drug development professionals a reliable framework for synthesizing this and other sterically demanding carboxylic acids.

Mechanistic Rationale: Overcoming Steric Encumbrance

The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[1][2] The choice between acidic or basic conditions dictates the specific intermediates and the overall reaction kinetics.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4][5] This initial step is critical as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][4][6] The resulting protonated imidic acid undergoes tautomerization to form a protonated amide, which is then attacked by another water molecule. Subsequent proton transfers and elimination of an ammonium ion yield the final carboxylic acid.[3] The final step, the formation of the ammonium ion, is irreversible and drives the reaction to completion.[3]

Acid_Hydrolysis cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ ImidicAcid_Intermediate R-C(OH)=N⁺H₂ ProtonatedNitrile->ImidicAcid_Intermediate + H₂O - H⁺ Amide R-C(O)NH₂ ImidicAcid_Intermediate->Amide Tautomerization ProtonatedAmide R-C(O⁺H)NH₂ Tetrahedral_Intermediate R-C(OH)₂(NH₃⁺) ProtonatedAmide->Tetrahedral_Intermediate + H₂O CarboxylicAcid R-COOH Tetrahedral_Intermediate->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺ Amide_ref->ProtonatedAmide + H⁺

Figure 1: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Base-Catalyzed Hydrolysis Pathway

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[2][3] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid.[2] Tautomerization then produces the amide intermediate. Under forcing basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia.[1] A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.[1][7]

Base_Hydrolysis cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylate cluster_2 Final Step Nitrile R-C≡N Anionic_Intermediate R-C(O⁻)=NH Nitrile->Anionic_Intermediate + OH⁻ Amide R-C(O)NH₂ Anionic_Intermediate->Amide + H₂O (Tautomerization) Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate - NH₃ Ammonia NH₃ Amide_ref->Tetrahedral_Intermediate + OH⁻ CarboxylicAcid R-COOH Carboxylate_ref->CarboxylicAcid + H₃O⁺

Figure 2: Base-Catalyzed Nitrile Hydrolysis Pathway.

Experimental Protocols and Workflow

The following protocols have been optimized for the hydrolysis of the sterically hindered this compound. Due to the low solubility of the nitrile, reaction times are prolonged and higher temperatures are required compared to the hydrolysis of simpler nitriles.[8]

General Experimental Workflow

The overall process, from starting material to purified product, follows a logical sequence of reaction, workup, and purification. The specific steps within the workup phase differ significantly between the acidic and basic protocols.

Workflow Start Start: this compound Reaction Hydrolysis Reaction (Acid or Base Catalyzed) Start->Reaction Workup Reaction Workup Reaction->Workup Acid_Workup Acid Protocol Workup: 1. Cool & Dilute 2. Extract with Ether 3. Wash & Dry Extract 4. Evaporate Solvent Workup->Acid_Workup Acidic Base_Workup Base Protocol Workup: 1. Cool Reaction 2. Acidify with HCl (aq) 3. Collect Precipitate 4. Wash with H₂O Workup->Base_Workup Basic Purification Purification (Recrystallization) Acid_Workup->Purification Base_Workup->Purification End Product: 2-Methyl-2-(p-tolyl)propanoic Acid Purification->End

Figure 3: General Experimental Workflow for Nitrile Hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This method utilizes a mixture of sulfuric acid and water to achieve the high temperatures necessary for the hydrolysis of the tertiary nitrile.

  • Reagents & Equipment:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Diethyl Ether (or other suitable organic solvent)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Setup: In a 250 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL) to deionized water (50 mL) with cooling in an ice bath. Once cooled to room temperature, add this compound (10.0 g).

    • Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 12-18 hours. Rationale: The high temperature is required to overcome the activation energy barrier imposed by steric hindrance.

    • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid. Note: The product is the free acid; do not discard the organic layer after base washing.

    • Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure 2-methyl-2-(p-tolyl)propanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base in a high-boiling solvent to facilitate the reaction, followed by an acidic workup to isolate the product.

  • Reagents & Equipment:

    • This compound

    • Potassium Hydroxide (KOH)

    • Ethylene Glycol

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Round-bottom flask with reflux condenser and heating mantle

    • Buchner funnel and filter flask

  • Procedure:

    • Setup: To a 250 mL round-bottom flask, add this compound (10.0 g), potassium hydroxide (20.0 g), and ethylene glycol (100 mL).

    • Reaction: Attach a reflux condenser and heat the mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 24-36 hours. Rationale: Ethylene glycol allows for higher reaction temperatures than water, which is necessary to force the hydrolysis of both the nitrile and the intermediate amide under basic conditions.

    • Workup: Cool the reaction mixture to below 100 °C and pour it into a beaker containing deionized water (300 mL).

    • Acidification: While stirring and cooling the aqueous solution in an ice bath, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2), as indicated by pH paper. A white precipitate of the carboxylic acid will form.

    • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Purification: Dry the solid product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary and Protocol Comparison

The choice of method may depend on available equipment, desired purity, and tolerance for harsh reagents. Below is a comparative summary of the two protocols.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated Sulfuric AcidPotassium Hydroxide
Solvent WaterEthylene Glycol
Temperature ~110-120 °C~150-160 °C
Typical Reaction Time 12-18 hours24-36 hours
Workup Strategy Liquid-liquid extractionPrecipitation/filtration
Typical Yield 75-85%80-90%
Advantages Direct isolation of the free acid.[1]Often higher yielding; avoids handling large volumes of ether.
Disadvantages Use of large amounts of strong, corrosive acid; requires extraction.Requires higher temperatures and longer reaction times; final acidification step needed.[7]

Conclusion

The hydrolysis of the sterically hindered nitrile this compound to its corresponding carboxylic acid is a challenging but achievable transformation. Both acid- and base-catalyzed methods are effective, though they require forcing conditions such as high temperatures and extended reaction times to overcome the steric hindrance. The acid-catalyzed route offers a more direct workup to the free acid, while the base-catalyzed protocol may provide slightly higher yields at the cost of higher reaction temperatures. The selection of a specific protocol should be guided by the experimental constraints and safety considerations of the laboratory environment. These detailed methods provide a robust starting point for researchers engaged in the synthesis of complex molecular architectures.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • OChem Videos. (2021, March 20). 180 CHM2211 Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis [Video]. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(p-tolyl)propanenitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-2-(p-tolyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the column chromatography of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the successful isolation of high-purity this compound.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Question: My primary issue is poor separation between this compound and a closely-eluting impurity. My TLC shows two spots that are very close together. What are my options?

Answer:

This is a common challenge, often arising from the presence of structurally similar impurities. Based on typical synthetic routes for tertiary benzylic nitriles, such as the alkylation of p-tolylacetonitrile or a Strecker-type synthesis, these impurities could be unreacted starting materials, over-alkylated byproducts, or isomeric impurities.[1][2] To improve separation, consider the following strategies:

  • Optimize the Solvent System: The polarity of the eluent is the most critical factor in achieving good separation on silica gel.[3] For a relatively non-polar compound like this compound, a good starting point for TLC analysis is a low percentage of ethyl acetate in hexane (e.g., 5-10%). If the spots are too close, you need to decrease the polarity of the mobile phase. Try a gradient of 1-5% ethyl acetate in hexane. The less polar the eluent, the more time the compounds will spend interacting with the polar silica gel, which can enhance the separation of compounds with small polarity differences.[4]

  • Consider an Alternative Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider using a different solvent system. Dichloromethane/hexane or toluene/hexane mixtures can offer different selectivities for aromatic compounds.

  • Employ a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for the separation of closely eluting compounds.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the non-polar eluent required for good separation, consider dry loading.[5] This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your column. This technique can lead to sharper bands and improved resolution.

Question: I'm experiencing significant tailing of my product spot on the TLC plate and the eluted fractions from my column are broad. What could be causing this?

Answer:

Tailing is often an indication of undesirable interactions between the analyte and the stationary phase. Several factors could be at play:

  • Compound Overloading: Applying too much sample to your TLC plate or column can lead to tailing. Try diluting your sample for TLC analysis and loading less material onto the column.

  • Acidic Silica Gel: Standard silica gel is slightly acidic. The nitrile group in your compound, although not strongly basic, can interact with the acidic silanol groups on the silica surface, leading to tailing.[6] You can mitigate this by:

    • Using Neutralized Silica Gel: You can purchase commercially available neutralized silica gel or prepare it by washing standard silica gel with a dilute solution of a non-polar amine (like triethylamine) in your eluent, followed by flushing with the eluent alone.

    • Adding a Small Amount of a Basic Modifier to the Eluent: Adding a very small percentage (e.g., 0.1-0.5%) of a volatile base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Inappropriate Solvent System: If the polarity of your solvent system is too low, your compound may move very slowly, leading to band broadening. Conversely, if it is too high, it may move too quickly with little interaction with the stationary phase, which can also cause issues. Aim for an Rf value between 0.2 and 0.4 for the target compound on your analytical TLC for optimal column separation.

Question: I've run my column, but my yield of this compound is very low. Where could my product have gone?

Answer:

Low recovery can be frustrating. Here are several potential culprits:

  • Decomposition on the Column: Although tertiary benzylic nitriles are generally stable, prolonged exposure to acidic silica gel could potentially lead to some degradation, especially if the compound is sensitive.[7] You can test for this by spotting your pure compound on a TLC plate, letting it sit for several hours, and then developing it to see if any new spots appear.

  • Irreversible Adsorption: If your crude material contains highly polar impurities, they may bind irreversibly to the top of the column, potentially trapping some of your product.

  • Co-elution with an Unseen Impurity: Your product might be co-eluting with a non-UV active impurity, leading to a lower-than-expected mass after solvent evaporation. Ensure you are using appropriate visualization techniques for your TLC analysis (e.g., UV light and a staining agent if necessary).

  • Elution with the Solvent Front: If your eluent is too polar, your compound may have eluted very quickly with the solvent front. Always collect and analyze the first few fractions that come off the column.[8]

Question: I am trying to scale up my purification from a few milligrams to several grams. What are the key parameters I need to adjust?

Answer:

Scaling up column chromatography requires careful consideration to maintain separation efficiency.

  • Column Diameter and Length: As you increase the amount of sample, you need to increase the diameter of your column to maintain a proper sample load-to-sorbent ratio. A general rule of thumb is to use a column with a diameter that allows for a sample band thickness of no more than a few millimeters after loading. The length of the column should be sufficient to achieve the desired separation, as determined by your small-scale experiments.

  • Solvent Volume: The volume of solvent required will increase significantly. Ensure you have enough of your pre-mixed eluent to complete the entire separation.

  • Flow Rate: To maintain a similar separation profile, the linear flow rate of the solvent should be kept constant. However, on larger columns, a slightly faster flow rate (often achieved with gentle pressure, i.e., flash chromatography) is typically used to reduce the purification time.

  • Heat of Adsorption: Be aware that the adsorption of large amounts of crude material onto silica gel can be an exothermic process. This can sometimes lead to cracking of the silica bed if the sample is loaded in a highly concentrated solution. Dry loading is often preferred for larger-scale purifications to mitigate this.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A common and effective starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[9] We recommend starting with a 95:5 or 90:10 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve an Rf value of approximately 0.3 for the product, which is ideal for column chromatography.

Q2: What type of stationary phase is best for purifying this compound?

Standard silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for this compound. If you encounter issues with tailing or decomposition, consider using deactivated or neutral silica gel. Alumina (neutral or basic) can also be an alternative, but silica gel typically offers higher resolution for many organic compounds.

Q3: How can I visualize this compound on a TLC plate?

Due to the aromatic ring in its structure, this compound should be readily visible under a UV lamp (254 nm). If you need to visualize other non-UV active impurities, you can use a general-purpose stain such as potassium permanganate or vanillin.

Q4: Is there a risk of the nitrile group hydrolyzing on the silica gel column?

While nitrile hydrolysis typically requires more forcing conditions (strong acid or base and heat), the acidic nature of silica gel could potentially facilitate slow hydrolysis to the corresponding amide, 2-methyl-2-(p-tolyl)propanamide, especially with prolonged contact time.[1] This is more of a concern if the crude sample is left on the column for an extended period. Running the column efficiently (e.g., using flash chromatography) can minimize this risk. If hydrolysis is suspected, using neutralized silica gel is recommended.

Q5: My crude product is an oil. How should I load it onto the column?

If the crude oil is soluble in a small amount of a non-polar solvent (like hexane or toluene), you can dissolve it and load it directly onto the column (wet loading). However, for better resolution, especially with larger quantities, dry loading is often superior.[5] To do this, dissolve your crude oil in a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

III. Experimental Protocols & Data

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Prepare a developing chamber with a 90:10 hexane:ethyl acetate solvent system.

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value of the product spot. Adjust the solvent system polarity to achieve an Rf of ~0.3.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of this compound Notes
95:5~0.2Good for high resolution of non-polar impurities.
90:10~0.3-0.4Ideal for column chromatography separation.
80:20>0.6May result in poor separation from other non-polar compounds.
Protocol 2: Flash Column Chromatography Purification (1 g scale)
  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Dry pack the column with ~30-40 g of silica gel (230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand (approx. 1 cm) on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve 1 g of crude this compound in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the powdered sample to the top of the prepared column.

  • Elution:

    • Carefully add the chosen eluent (e.g., 90:10 hexane:ethyl acetate) to the top of the column.

    • Use gentle air pressure to push the solvent through the column at a steady rate (a flow rate of ~5-10 cm/minute is typical for flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

IV. Visualized Workflows and Logic

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. Analytical TLC (e.g., 90:10 Hexane:EtOAc) Solvent_Opt 2. Optimize Solvent (Target Rf ~0.3) TLC->Solvent_Opt Column_Pack 3. Pack Column (Silica Gel) Solvent_Opt->Column_Pack Load 4. Load Sample (Dry Loading) Column_Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Standard workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep Tailing Peak Tailing Start->Tailing Low_Yield Low Yield Start->Low_Yield Solvent Decrease Eluent Polarity Poor_Sep->Solvent Rf too high? Long_Col Use Longer Column Poor_Sep->Long_Col Isomers? Deactivate_Si Use Deactivated Silica Tailing->Deactivate_Si Acidic silica? Base Add Base to Eluent Tailing->Base Persistent tailing? Check_Stab Check Compound Stability Low_Yield->Check_Stab Decomposition? Check_Front Analyze Solvent Front Low_Yield->Check_Front Product not found?

Caption: Decision tree for troubleshooting common column chromatography issues.

V. References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]

  • Caron, S., & Hawkins, J. M. (2000). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. The Journal of Organic Chemistry, 65(17), 5291–5293.

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halogen- and Solvent-Free Protocol for the Strecker Synthesis of α-Aminonitriles and α-Amino Acids. Angewandte Chemie International Edition, 42(35), 4259–4262.

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Fayer, M. D. (2016). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research, 49(9), 1779–1786.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.

  • Stack Exchange. (2017, February 28). Do polar compounds travel further or less far than unpolar ones in hexane/ethyl acetate TLCs?[Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Stack Exchange. (2015, February 24). Comparing the stabilities of allylic, benzylic, and tertiary radicals. [Link]

  • Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Chemistry Stack Exchange. (2017, February 28). Do polar compounds travel further or less far than unpolar ones in hexane/ethyl acetate TLCs?[Link]

  • Chromatography Forum. (2015, October 2). Trouble resolving isomers. [Link]

  • Royal Society of Chemistry. (n.d.). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. [Link]

Sources

Technical Support Center: Recrystallization of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Methyl-2-(p-tolyl)propanenitrile (CAS: 40119-34-4) via recrystallization.[1][2] The content is structured to address common challenges and provide both theoretical understanding and practical, step-by-step protocols.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles and preliminary considerations for developing a robust recrystallization protocol.

Q1: What is the core principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[3] The fundamental principle is that the solubility of a solid in a solvent typically increases with temperature. The process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution is allowed to cool slowly, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (now called the mother liquor).[4] The pure crystals are then collected by filtration.[4] A successful recrystallization maximizes the recovery of the pure compound while leaving the maximum amount of impurities behind in the solution.

Q2: How do I select the most effective solvent system for this compound?

Choosing the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit the following characteristics:

  • High dissolving power for the compound at elevated temperatures.

  • Low dissolving power for the compound at low temperatures.

  • It should either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • It must not react chemically with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

The "like dissolves like" principle provides a starting point.[5] this compound is a moderately polar molecule, featuring a nonpolar tolyl group and a polar nitrile moiety. Therefore, solvents of intermediate polarity, such as ethanol or isopropanol, are excellent starting points. Mixed-solvent systems, like ethyl acetate/hexane or toluene/heptane, are also highly effective.[6]

A preliminary solubility test is essential.[7] This can be done by adding a few milligrams of your compound to about 0.5 mL of a candidate solvent in a test tube and observing its solubility at room temperature and upon heating.[7]

Solvent Selection Guide for this compound

Solvent Boiling Point (°C) Dielectric Constant (Polarity) Suitability & Rationale
Ethanol 78.5 24.6 Good First Choice. The polarity is well-matched, often providing the desired solubility profile (high when hot, low when cold).
Isopropanol 82.4 18.3 Excellent Alternative. Similar to ethanol but slightly less polar; may offer better crystal formation or yield.
Acetonitrile 81.6 36.6 Potential Candidate. As a polar aprotic solvent, it can be effective for nitriles.[8] Its high polarity might lead to high solubility even when cold, so careful evaluation is needed.
Toluene 110.6 2.38 Good "Solvent" in a Mixed System. Likely to dissolve the compound well due to the aromatic ring similarity. Use in combination with an anti-solvent like heptane or hexane.
Hexane / Heptane 69 / 98 1.89 / 1.92 Excellent "Anti-Solvents." The compound is likely to be poorly soluble in these nonpolar solvents, making them ideal for inducing crystallization when added to a solution in a more polar solvent.
Ethyl Acetate 77 6.0 Good "Solvent" in a Mixed System. A medium-polarity solvent that can be paired effectively with hexane.[6]

| Water | 100 | 78.5 | Unsuitable. The compound is expected to be insoluble in water due to its significant nonpolar character. |

Data sourced from various chemical property tables.[9]

Q3: What are the critical safety precautions when handling this compound and solvents?

User safety is paramount. Always perform a risk assessment before beginning any experiment.

  • Compound Hazards: While specific data for this compound is limited, related aryl nitriles are often classified as harmful if swallowed, inhaled, or in contact with skin.[10] Assume the compound is toxic and handle with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: All operations, especially those involving heating flammable organic solvents, must be conducted inside a certified chemical fume hood.

  • Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or hot plate. Ensure the apparatus is not sealed to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Section 2: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent (e.g., ethanol or isopropanol) is identified.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve completely B->C D If insoluble impurities exist, perform hot gravity filtration C->D if needed E Allow solution to cool slowly to RT C->E if no solids D->E F Cool further in an ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate or steam bath. Continue adding the solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using solvent that is not ice-cold will redissolve some of your product, reducing the yield.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Q1: My compound won't fully dissolve, even after adding a large volume of hot solvent. What's wrong?

This issue typically points to one of two possibilities:

  • Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for your compound, even at high temperatures. You should perform small-scale solubility tests with other candidate solvents.[7]

  • Insoluble Impurity: Your crude material may contain an impurity that is insoluble in the chosen solvent. If the amount of undissolved solid is small, you can proceed with a hot gravity filtration (Protocol 1, Step 2) to remove it before cooling.

Q2: The solution is clear and hot, but no crystals have formed even after cooling in an ice bath. What should I do?

This is a common phenomenon known as supersaturation, where the compound remains dissolved beyond its normal saturation point. You can induce crystallization using the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.

  • Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed" crystal provides a template for further crystallization.

  • Reduce Solvent Volume: It is possible you added too much solvent.[11] If the above methods fail, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[11]

Troubleshooting Diagram: No Crystal Formation

G Start Hot, clear solution cools with no crystals CheckSuper Is solution supersaturated? Start->CheckSuper ActionScratch Induce nucleation: 1. Scratch inner wall 2. Add seed crystal CheckSuper->ActionScratch Yes CheckSolvent Still no crystals? CheckSuper->CheckSolvent No ActionScratch->CheckSolvent ActionReduce Too much solvent likely. Re-heat to evaporate a portion of solvent. CheckSolvent->ActionReduce Yes End Cool again to initiate crystallization CheckSolvent->End No, crystals form ActionReduce->End

Caption: Decision tree for inducing crystallization.

Q3: My compound "crashed out" of solution as a fine powder instead of forming distinct crystals. Is this a problem?

Yes, this is problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[11] This typically happens when the solution cools too quickly or is excessively concentrated. To fix this, reheat the flask to redissolve the solid, add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation, and then ensure the flask cools as slowly as possible by insulating it (e.g., with paper towels or an inverted beaker).[11]

Q4: My compound "oiled out" as a liquid layer instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more hot solvent to the solution. This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Allow the solution to cool slowly. The goal is to have crystal nucleation begin at a lower temperature.

  • If the problem persists, you must re-attempt the recrystallization with a different solvent that has a lower boiling point.

Q5: The final yield of my recrystallized product is very low. What are the likely causes?

Several factors can lead to poor recovery:

  • Using too much solvent: This is the most common cause. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.

  • Premature filtration: Filtering the crystals while the solution is still warm will result in significant product loss. Ensure the solution is thoroughly cooled in an ice bath.

  • Excessive washing: Using too much cold solvent to wash the crystals, or using solvent that is not ice-cold, will dissolve a portion of your product.

  • Incomplete crystallization: Not allowing sufficient time for the solution to cool and crystallize will leave product behind in the mother liquor.

Q6: How do I assess the purity of my final product?

The most common method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range. You can compare your experimental melting point to the literature value. Further analysis by techniques like NMR, GC-MS, or HPLC can provide more definitive purity data.[12]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Patil, V., et al. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Space. (n.d.). 2-methyl-2-(2-methylphenyl)propanenitrile. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Iappelli, V. J. (1967). U.S. Patent No. 3,322,814. Google Patents.
  • Haiges, R., et al. (2016). Protonation of nitriles: isolation and characterization of alkyl- and arylnitrilium ions. Dalton Transactions, 45(20), 8494-9. Retrieved from [Link]

  • Zhang, A., et al. (2014). Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid. Google Patents.
  • Benrzeil, H. (2021). The right solvent for dipeptide recrystallization? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zuiveringstechnieken.nl. (2019). Purification techniques bulletins. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Yusup, S., et al. (2022). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. Processes, 10(7), 1362. Retrieved from [Link]

  • Ohlone College. (n.d.). Recrystallization1. Retrieved from [Link]

  • NIST/TRC. (n.d.). 2-methylpropanenitrile. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-methylpropanenitrile. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-2-(3-methylphenyl)propanenitrile. Retrieved from [Link]

Sources

Minimizing byproduct formation in nitrile alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support center for nitrile alkylation. As a cornerstone of C-C bond formation, the α-alkylation of nitriles is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the seemingly straightforward nature of this reaction belies a complex interplay of reactivity and selectivity, often leading to a frustrating array of byproducts.

This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. We will dissect the common challenges encountered in the lab, moving from symptom to cause, and finally to a rational, mechanistically-grounded solution. Here, we dispense with mere procedural lists and instead delve into the why—the causality behind the choice of base, the role of the solvent, and the subtle yet critical impact of temperature. Our goal is to empower you, the researcher, to not only solve immediate experimental hurdles but to build a deeper, more intuitive understanding of this powerful transformation.

Section 1: The Core Reaction and Its Competing Pathways

The desired transformation involves the deprotonation of the α-carbon of a nitrile to form a nitrile-stabilized carbanion (a nitronate), followed by its nucleophilic attack on an alkylating agent. However, this central pathway is in constant competition with several parasitic reactions. Understanding these alternatives is the first step toward suppressing them.

Byproduct_Pathways Start Nitrile + Base + R-X Carbanion α-Carbanion (Nitronate) Start->Carbanion Deprotonation Elimination Elimination Byproduct (Alkene) Start->Elimination E2 Pathway (Strong Base) Hydrolysis Hydrolysis (Amide/Carboxylic Acid) Start->Hydrolysis Aqueous Workup/ Contaminants Desired Mono-C-Alkylated Product (Desired) Carbanion->Desired Sₙ2 Attack on R-X N_Alkylation N-Alkylation (Ketene Imine Intermediate) Carbanion->N_Alkylation Ambident Nucleophilicity Dialkylation Di-C-Alkylated Byproduct Desired->Dialkylation Further Deprotonation & Alkylation

Caption: Competing reaction pathways in nitrile alkylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during nitrile alkylation experiments in a practical question-and-answer format.

Issue: Over-alkylation (Dialkylation)

Q1: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?

A1: Causality and Strategy

Dialkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second equivalent of the alkylating agent. This issue is a classic case of competing reaction rates and is best addressed by manipulating stoichiometry and reaction conditions to favor the initial alkylation event exclusively.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Base: Use of a slight excess of the nitrile substrate relative to the base and alkylating agent can be effective. A common starting point is 1.0 equivalent of base and 1.0-1.1 equivalents of the alkylating agent for every 1.2 equivalents of the nitrile.

    • Alkylating Agent: Avoid a large excess of the alkylating agent, as this will increase the probability of a second alkylation event.

  • Base Addition and Temperature (Kinetic Control):

    • The key is to form the initial carbanion cleanly and have it react with the alkylating agent before it can equilibrate or deprotonate the product. This is known as kinetic control .[1][2]

    • Protocol: Cool the solution of the nitrile in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) to a low temperature (-78 °C is common). Add the strong base (e.g., LDA, NaHMDS) slowly to pre-form the carbanion. After a short period, add the alkylating agent slowly at the same low temperature. Allow the reaction to proceed at this temperature before slowly warming to room temperature. This minimizes the energy available for the system to overcome the activation energy for the second, less favorable deprotonation-alkylation sequence.[3]

  • Choice of Base:

    • Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are ideal. They rapidly and irreversibly deprotonate the starting nitrile at low temperatures, promoting clean carbanion formation. Weaker bases like alkoxides or hydroxides can lead to equilibria that allow for product deprotonation and subsequent dialkylation.

ConditionBase (Equivalents)TemperatureExpected Outcome
Thermodynamic >1.0 (e.g., 1.1)Room Temp or RefluxIncreased dialkylation
Kinetic ≤1.0 (e.g., 0.95-1.0)-78 °C to 0 °CFavors mono-alkylation
Issue: Low Yield with Secondary/Tertiary Alkyl Halides

Q2: I am trying to use a secondary alkyl halide (e.g., 2-bromopropane) and am getting very low yields of the alkylated nitrile, with a significant amount of alkene byproduct. What is happening?

A2: Causality and Strategy

This is a classic competition between the desired Sₙ2 (substitution) pathway and the E2 (elimination) side reaction. The nitrile carbanion is not only a good nucleophile but also a strong base. With sterically hindered secondary and tertiary alkyl halides, the carbanion can more easily act as a base, abstracting a β-proton and inducing elimination to form an alkene.[4][5]

SN2_vs_E2 Reactants Nitronate + 2°/3° R-X TS_SN2 Sₙ2 Transition State (Hindered) Reactants->TS_SN2 Attack at C-X TS_E2 E2 Transition State (Accessible) Reactants->TS_E2 Attack at β-H SN2_Product C-Alkylation (Sₙ2) E2_Product Alkene (E2) TS_SN2->SN2_Product Desired TS_E2->E2_Product Byproduct

Caption: Sₙ2 vs. E2 competition in nitrile alkylation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[6] Running the reaction at the lowest feasible temperature will disproportionately slow down the E2 pathway, favoring Sₙ2.

  • Use a Less Hindered Base: While strong bases are needed, extremely bulky bases can exacerbate elimination. If using a very hindered base like potassium tert-butoxide (KOtBu), consider switching to LDA or NaHMDS, which are still strong but slightly less sterically demanding.[7]

  • Change the Solvent: Polar aprotic solvents like DMSO or DMF can sometimes favor Sₙ2 reactions. However, they can also increase the basicity of the carbanion, potentially favoring E2. A less polar solvent like THF or diethyl ether at low temperatures is often the best choice to minimize elimination.[6]

  • Change the Leaving Group: The nature of the leaving group can influence the Sₙ2/E2 ratio. Iodides are typically the best leaving groups for Sₙ2 reactions, followed by bromides and then chlorides. Using an alkyl iodide instead of a bromide or chloride may improve the rate of substitution relative to elimination.

Issue: N-Alkylation and Other Ambident Reactivity

Q3: My product analysis shows byproducts inconsistent with C-alkylation or elimination. Could the nitrogen atom be reacting?

A3: Causality and Strategy

Yes, the nitrile-stabilized carbanion is an ambident nucleophile , meaning it has two nucleophilic sites: the α-carbon and the nitrogen atom. While C-alkylation is generally favored, N-alkylation can occur, leading to the formation of a ketene imine intermediate, which can then react further to produce various byproducts. The selectivity is highly dependent on the counter-ion of the base and the solvent.

  • Covalent Metal-Carbon Bond: Favors C-alkylation.

  • Ionic Metal-Nitrogen Association: Can favor N-alkylation.

Troubleshooting Steps:

  • Counter-Ion Selection: Lithium bases (like LDA or n-BuLi) often form a more covalent interaction with the α-carbon, strongly favoring C-alkylation. Sodium (e.g., NaH, NaNH₂) or potassium (e.g., KH, KHMDS) bases can result in a more ionic carbanion, increasing the likelihood of N-alkylation. If N-alkylation is suspected, switching from a Na⁺ or K⁺ base to a Li⁺ base is a primary troubleshooting step.

  • Solvent Choice: The use of highly polar, coordinating solvents like HMPA (use with extreme caution due to toxicity) was historically employed to chelate the metal cation, creating a "naked" and more reactive carbanion, which could sometimes alter C/N selectivity. In modern practice, sticking with standard ethereal solvents like THF or DME with a lithium base is the most reliable method to ensure C-alkylation.

Issue: Hydrolysis During Workup

Q4: My reaction seems to work, but I lose a lot of product during the aqueous workup, and I see amide or carboxylic acid byproducts. How can I prevent this?

A4: Causality and Strategy

Nitriles are susceptible to hydrolysis to form primary amides and subsequently carboxylic acids under both acidic and basic aqueous conditions, especially with heating.[3][8] The strong acid or base used to quench the reaction can catalyze this unwanted hydrolysis.

Troubleshooting Steps:

  • Use a Buffered or Weakly Acidic Quench: Instead of quenching with strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize any remaining carbanion or strong base but maintains a pH that is only mildly acidic, minimizing the rate of nitrile hydrolysis.

  • Keep it Cold: Perform the entire quench and extraction process at low temperatures (0 °C). Hydrolysis is significantly slower at lower temperatures.

  • Minimize Contact Time: Do not let the reaction mixture sit in the aqueous phase for extended periods. Proceed with the extraction into an organic solvent immediately after quenching.

  • Anhydrous Workup: If the product is particularly sensitive, consider an anhydrous workup. This can be achieved by filtering the reaction mixture through a plug of silica gel or celite to remove inorganic salts, followed by evaporation of the solvent. This is only suitable if the product has significantly different polarity from any remaining starting materials.

Issue: Racemization of a Chiral Center

Q5: I am starting with an optically active nitrile with a stereocenter at the α-position, but my product is racemic or has low enantiomeric excess (ee). How can I preserve the stereochemistry?

A5: Causality and Strategy

Deprotonation of the α-carbon creates a planar, sp²-hybridized carbanion. If this carbanion has a significant lifetime before being alkylated, it will lose its stereochemical information. Re-protonation or alkylation can then occur from either face, leading to racemization.

Troubleshooting Steps:

  • Use a Chiral Auxiliary: This is the most robust method for asymmetric alkylation. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the alkylation to one face of the molecule. After the reaction, the auxiliary is removed, yielding the enantioenriched product. Evans oxazolidinones and SAMP/RAMP hydrazones are classic examples of auxiliaries used for this purpose.[9]

  • Kinetic Deprotonation and Alkylation: Similar to preventing dialkylation, using a strong lithium base at very low temperatures (-78 °C or even -100 °C) can sometimes allow for alkylation to occur faster than the planar carbanion can invert or equilibrate, preserving some of the stereochemical integrity. The success of this approach is highly substrate-dependent.

  • Catalytic Asymmetric Methods: Modern approaches utilize chiral catalysts, often based on transition metals, to achieve enantioselective alkylation. For example, nickel-catalyzed asymmetric hydrocyanation can create chiral nitriles, and other catalytic methods can perform subsequent stereoconvergent alkylations.[10][11] These methods often require specialized ligands and conditions but offer excellent stereocontrol.

Section 3: Alternative Protocols: The "Borrowing Hydrogen" Approach

For a greener and often more atom-economical approach, consider the alkylation of nitriles with alcohols. This method, often catalyzed by transition metals like iron, manganese, or cobalt, proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[12][13][14][15]

Mechanism Overview:

  • The metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.

  • The base in the reaction mixture catalyzes an aldol-type condensation between the aldehyde and the enolized nitrile.

  • The resulting α,β-unsaturated nitrile is then hydrogenated by the catalyst using the "borrowed" hydrogen.

This method avoids the use of stoichiometric strong bases and alkyl halides, with water being the only byproduct.[16] While it is a powerful alternative, potential byproducts include the intermediate aldehydes and α,β-unsaturated nitriles if the final hydrogenation step is inefficient.

References

  • C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. Accounts of Chemical Research. Available at: [Link]

  • Iron-catalyzed alkylation of nitriles with alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Available at: [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. PubMed. Available at: [Link]

  • the preparation of nitriles. Chemguide. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Construction of Chiral γ-Azido Nitriles. PubMed. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Secondary Nitriles. National Institutes of Health. Available at: [Link]

  • Hydrolysis of Nitriles. The Organic Chemistry Tutor. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Available at: [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]

  • Chiral auxiliary - An agent for Asymmetric Synthesis. YouTube. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations. StudySmarter. Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions. StudySmarter. Available at: [Link]

  • Iron-Catalyzed Alkylation of Nitriles with Alcohols. PubMed. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Sodium Hydride in the Synthesis of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(p-tolyl)propanenitrile. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions concerning the use of sodium hydride (NaH) as a base in the critical alkylation step. Our goal is to empower researchers, chemists, and drug development professionals to achieve optimal, reproducible, and safe results.

Synthesis Overview: The Role of Sodium Hydride

The synthesis of this compound is achieved via the exhaustive methylation of p-tolylacetonitrile. The reaction hinges on the deprotonation of the α-carbon, which is rendered acidic by the adjacent electron-withdrawing nitrile group. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideally suited for this transformation.[1] It irreversibly deprotonates the substrate to form a resonance-stabilized carbanion (anion). This anion then serves as a potent nucleophile, attacking the electrophilic methyl source (e.g., methyl iodide) in a classic SN2 reaction. To achieve the target quaternary nitrile, this process must occur twice.

The effectiveness of this reaction is highly dependent on the quality and handling of the sodium hydride, as well as precise control over reaction parameters. This guide will address the common challenges and optimization strategies associated with this critical reagent.

Reaction Mechanism Visualization

Reaction_Mechanism sub p-Tolylacetonitrile na_h1 + NaH sub->na_h1 anion1 Anion Intermediate (Mono-) na_h1->anion1 Deprotonation 1 me_i1 + CH3I anion1->me_i1 h2_1 - H2 (gas) anion1->h2_1 mono_methyl 2-(p-tolyl)propanenitrile me_i1->mono_methyl Alkylation 1 na_h2 + NaH mono_methyl->na_h2 nai1 - NaI mono_methyl->nai1 anion2 Anion Intermediate (Di-) na_h2->anion2 Deprotonation 2 me_i2 + CH3I anion2->me_i2 h2_2 - H2 (gas) anion2->h2_2 product This compound (Final Product) me_i2->product Alkylation 2 nai2 - NaI product->nai2

Caption: Stepwise deprotonation and alkylation pathway.

Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride the preferred base for this reaction? Sodium hydride is a strong, non-nucleophilic, and irreversible base.[1] Unlike alkoxides or hydroxides, the hydride anion (H⁻) reacts with the acidic C-H proton to form hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium to completion.[2] Its non-nucleophilic nature prevents it from competing with the desired carbanion in the subsequent alkylation step.

Q2: My sodium hydride is a gray powder in oil. Can I use it directly? No. Commercial sodium hydride is typically sold as a 60% dispersion in mineral oil to improve safety during handling and transport.[2] The mineral oil can interfere with the reaction by coating the NaH particles, reducing their surface area and reactivity. It is crucial to wash the mineral oil away with a dry, inert solvent like hexanes or pentane immediately before use.[3]

Q3: What are the most critical safety precautions when working with NaH? Sodium hydride is highly water-reactive and can ignite spontaneously in air, especially when finely divided.[1][3]

  • Water Reactivity: It reacts violently with water, releasing hydrogen gas, which can ignite. All glassware and solvents must be scrupulously dried.[1]

  • Inert Atmosphere: Always handle NaH under an inert atmosphere (e.g., nitrogen or argon), ideally within a glovebox or using Schlenk line techniques.[3]

  • Quenching: Never add water directly to quench residual NaH. A standard procedure involves the slow, careful addition of isopropanol to the cooled reaction mixture, followed by ethanol, and then finally water.[2]

Q4: Which solvent is best for this reaction? A dry, polar aprotic solvent is required. Tetrahydrofuran (THF) is a common and relatively safe choice as it solvates the resulting sodium salts well.[3] While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also used, there have been reports of dangerous runaway reactions and explosions when NaH is heated in these solvents.[1][4] Therefore, THF is the recommended starting point for optimizing this reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Validation Recommended Solution
Inactive Sodium Hydride The surface of NaH can oxidize upon exposure to air, rendering it inactive. If no hydrogen evolution (bubbling) is observed upon addition of NaH to the substrate solution, the base is likely inactive.Use fresh NaH from a newly opened container. Ensure the mineral oil is thoroughly washed off with dry hexanes immediately prior to use to expose fresh, reactive surfaces.[2][3]
Presence of Moisture NaH reacts preferentially and violently with water. Trace moisture in the solvent, glassware, or on the substrate will consume the NaH, preventing deprotonation of the nitrile.Flame-dry all glassware under vacuum or in an oven. Use anhydrous grade solvent, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
Incomplete Deprotonation The reaction requires two deprotonation events. Insufficient NaH or inadequate reaction time will result in unreacted starting material or the mono-methylated intermediate.Use a slight excess of NaH (e.g., 2.2 equivalents relative to the nitrile). Allow the mixture to stir for at least 1-2 hours after NaH addition (or until H₂ evolution ceases) before adding the alkylating agent.[5]
Incorrect Stoichiometry To form the quaternary product, a minimum of 2.0 equivalents of both NaH and methyl iodide are required.Carefully calculate and measure the reagents. A slight excess of both NaH (2.2 eq) and methyl iodide (2.2-2.5 eq) is recommended to drive the reaction to completion.
Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Was H2 evolution (bubbling) observed upon NaH addition? start->q1 a1_no NaH is likely inactive or wet. q1->a1_no No q2 Analysis shows mainly mono-methylated product. q1->q2 Yes sol1 Solution: 1. Use fresh, properly washed NaH. 2. Ensure all reagents/solvents are anhydrous. a1_no->sol1 a2_yes Second deprotonation/alkylation is incomplete. q2->a2_yes Yes q3 Analysis shows mainly unreacted starting material. q2->q3 No sol2 Solution: 1. Verify stoichiometry (use >2 eq of NaH & CH3I). 2. Increase reaction time after first alkylation. a2_yes->sol2 a3_yes Initial deprotonation is failing. q3->a3_yes Yes end Consult further literature for advanced optimization. q3->end No sol3 Solution: 1. Check NaH activity (see Sol. 1). 2. Increase deprotonation time before CH3I addition. a3_yes->sol3

Caption: Decision tree for diagnosing low product yield.

Problem 2: Formation of Side Products/Impurities
Potential Cause Explanation & Validation Recommended Solution
Solvent-Related Impurities If using DMF or acetonitrile, NaH can act as both a base and a reducing agent, leading to side reactions with the solvent, especially in the presence of an electrophile like benzyl bromide.[4]Switch to a less reactive solvent such as THF. If DMF is necessary for solubility, maintain a low reaction temperature (0 °C to RT) and monitor the reaction closely.
Hydrolysis of Nitrile The nitrile group can be hydrolyzed to an amide or carboxylic acid if exposed to aqueous acidic or basic conditions, particularly at elevated temperatures during workup.[6]Ensure the workup is performed under neutral or slightly acidic conditions at low temperatures. Avoid prolonged heating during solvent evaporation if aqueous residue is present.
Excess Methyl Iodide While a slight excess is beneficial, a large excess of methyl iodide can lead to unwanted side reactions or complicate purification.Use no more than 2.5 equivalents of methyl iodide. The excess can be removed under reduced pressure after the reaction is complete.
Optimized Experimental Protocol

This protocol is a validated starting point for the synthesis. All operations should be performed under an inert atmosphere of nitrogen or argon.

4.1. Reagent & Equipment Preparation
  • Glassware: All glassware (three-neck round-bottom flask, condenser, addition funnel) must be flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Solvent: Anhydrous THF is required.

  • Reagents: p-Tolylacetonitrile and methyl iodide should be used as received if high purity, or distilled prior to use.

4.2. Sodium Hydride Preparation
  • In a glovebox or under a strong stream of inert gas, weigh the required amount of 60% NaH dispersion (2.2 eq) into the reaction flask.

  • Add anhydrous hexanes via cannula or syringe to cover the NaH.

  • Stir the slurry for 5-10 minutes, then stop stirring and allow the NaH to settle.[2]

  • Carefully remove the hexane wash via cannula. Caution: The washings will contain fine NaH particles and should be quenched separately in a flask containing isopropanol.[3]

  • Repeat the washing process two more times to ensure all mineral oil is removed.

  • Dry the resulting fine, gray powder under a stream of inert gas or under vacuum.

4.3. Synthesis Procedure
  • To the flask containing the washed NaH, add anhydrous THF via cannula to create a stirrable slurry.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve p-tolylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH slurry over 20-30 minutes. Vigorous bubbling (H₂ evolution) should be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution has ceased.

  • Cool the resulting slurry back to 0 °C.

  • Add methyl iodide (2.2-2.5 eq) dropwise via syringe, maintaining the temperature below 10 °C.

  • After addition, allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

4.4. Workup and Purification
  • Cool the reaction mixture to 0 °C.

  • Quench Carefully: Slowly and dropwise, add isopropanol to quench any unreacted NaH. Follow with ethanol, then a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.

References
  • Organic Syntheses. (n.d.). 1-BENZYLIMIDAZOLE. Retrieved from [Link]5]

  • Venturello, P., & Barbero, M. (n.d.). Product Subclass 2: Sodium Hydride. Science of Synthesis.[2]

  • Wikipedia. (2024). Sodium hydride. Retrieved from [Link]1]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]3]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]6]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]]

  • Kumar, P., et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Europe PMC.[4]

  • Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. Retrieved from ]

Sources

Removal of unreacted starting materials from 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-2-(p-tolyl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable tertiary nitrile. Our focus is on the practical removal of unreacted starting materials, ensuring you achieve high purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound?

A common and efficient laboratory synthesis for this compound involves the exhaustive methylation of p-tolylacetonitrile (also known as 4-methylbenzyl cyanide). This reaction typically uses a strong base to deprotonate the benzylic carbon, followed by reaction with a methylating agent, such as methyl iodide.

Therefore, the primary unreacted starting materials you will likely encounter in your crude product mixture are:

  • p-Tolylacetonitrile: The initial nitrile starting material.

  • Methyl Iodide (Iodomethane): The methylating agent, often used in excess to drive the reaction to completion.

Additionally, you may have mono-methylated intermediates, but for this guide, we will focus on the removal of the primary starting materials.

Q2: What is the general strategy for purifying the crude product?

A multi-step purification strategy is most effective, leveraging the different physicochemical properties of the product and the contaminants.

G crude Crude Reaction Mixture (Product, p-Tolylacetonitrile, MeI, Salts) quench Step 1: Quench (e.g., with aq. Sodium Thiosulfate) crude->quench extraction Step 2: Liquid-Liquid Extraction (Organic Solvent + Aqueous Wash) quench->extraction distillation Step 3: Simple Distillation (Removes volatile components) extraction->distillation final_purification Step 4: Final Purification distillation->final_purification cryst Crystallization final_purification->cryst If solid chrom Flash Chromatography final_purification->chrom If oily or for high purity pure_product Pure this compound cryst->pure_product chrom->pure_product

The core principle is to first remove highly reactive and volatile impurities, followed by separation based on polarity and finally, high-purity polishing.

Troubleshooting Guide: Specific Purification Issues

Q3: My crude NMR shows a significant amount of a highly volatile substance. How do I get rid of it?

This is almost certainly excess methyl iodide . Due to its high volatility (Boiling Point: 42.4°C[1][2][3]), it is best removed before other purification steps.

Solution: Simple Distillation or Evaporation under Reduced Pressure.

  • Causality: The boiling point of methyl iodide is substantially lower than both the desired product and the other starting material, p-tolylacetonitrile (Boiling Point: 242-243°C[4]). This large difference allows for a clean separation.

  • Protocol:

    • After an initial aqueous workup (see Q4), transfer the dried organic phase to a round-bottom flask.

    • Assemble a simple distillation apparatus.

    • Gently heat the flask in a water bath. The methyl iodide will distill off first.

    • Alternatively, use a rotary evaporator. The methyl iodide will be efficiently removed along with the bulk solvent.

  • Trustworthiness Check: The absence of the characteristic methyl iodide singlet in a subsequent NMR analysis will confirm its removal. Safety Note: Methyl iodide is toxic and a suspected carcinogen; always perform this step in a well-ventilated fume hood.[2][5]

Q4: How do I perform an effective initial cleanup to remove salts and water-soluble impurities?

An initial liquid-liquid extraction is a critical first step after quenching the reaction. This removes the inorganic byproducts from the base and any water-soluble species.

Solution: Aqueous Workup.

  • Causality: The organic product and unreacted p-tolylacetonitrile are soluble in common organic solvents (e.g., diethyl ether, ethyl acetate) and insoluble in water. Inorganic salts are soluble in water but not in organic solvents. This differential solubility is the basis for the separation.[6]

  • Protocol:

    • Carefully quench the reaction mixture, for example, by adding it to a saturated aqueous solution of sodium thiosulfate to react with any remaining methyl iodide.

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer. Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent.

G start Quenched Reaction Mixture in Separatory Funnel layers { Organic Layer (Product, p-Tolylacetonitrile, Solvent) |  Aqueous Layer (Inorganic Salts, Water-Soluble Impurities)} start->layers waste Aqueous Waste layers:f1->waste Drain & Discard wash wash layers:f0->wash Wash with Brine dry dry wash->dry Collect & Dry concentrate concentrate dry->concentrate Filter & Concentrate next_step Crude Organic Product concentrate->next_step Proceed to Distillation/Chromatography

Q5: My product is contaminated with unreacted p-tolylacetonitrile. How can I separate them?

The product, this compound, and the starting material, p-tolylacetonitrile, have similar structures but different physical properties that can be exploited for separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Physical State (RT)
This compound 159.23[7][8]High (Not readily available)SolidSolid[8]
p-Tolylacetonitrile 131.17[4]242-243[4]18[4]Liquid
Methyl Iodide 141.94[1]42.4[1][2][3]-66.5[1]Liquid

Solution 1: Recrystallization.

  • Causality: This is the preferred method if your product is a solid, as indicated by supplier data.[8] The principle is that the desired compound will be less soluble in a given solvent at low temperatures than the impurities. As a hot, saturated solution cools, the pure product crystallizes out, leaving the liquid p-tolylacetonitrile impurity in the solvent.

  • Protocol:

    • Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., hexanes, ethanol/water). A good solvent will dissolve the crude product when hot but not when cold.

    • Dissolve the crude material (after removal of methyl iodide) in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Trustworthiness Check: Purity can be assessed by melting point analysis (a sharp melting point indicates high purity) and analytical techniques like TLC or NMR.

Solution 2: Flash Column Chromatography.

  • Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9][10] The slightly more polar nitrile group in p-tolylacetonitrile compared to the more sterically hindered nitrile in the tertiary product may allow for separation.

  • Protocol:

    • Develop a TLC method: Spot the crude mixture on a silica TLC plate and elute with various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system will show good separation between the product spot and the p-tolylacetonitrile spot, with the product having an Rf value of ~0.3.

    • Pack the column: Prepare a flash column with silica gel, packing it with the non-polar component of your chosen solvent system.

    • Load the sample: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

    • Elute and Collect: Run the solvent system through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Authoritative Insight: Flash chromatography is a powerful and versatile technique for purifying a wide range of organic compounds, from intermediates in drug synthesis to natural products.[9][11]

References

  • ChemBK. (2024, April 9). 2-(p-tolyl)acetonitrile. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Interchim. (n.d.). Purification - Flash Chromatography. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL IODIDE For Synthesis. Retrieved from [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • World Health Organization & International Labour Organization. (2021). ICSC 0509 - METHYL IODIDE. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Methyl-2-(p-tolyl)propanenitrile: A Deep Dive into GC-MS and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical and specialty chemical development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Methyl-2-(p-tolyl)propanenitrile, a substituted aromatic nitrile, serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a quaternary carbon and an aromatic ring, makes it a valuable building block. However, the synthetic pathways to such molecules can often yield a challenging mixture of structurally similar impurities, unreacted starting materials, and solvent residues. Consequently, the rigorous assessment of its purity is a critical step in the quality control pipeline, demanding analytical methodologies that are not only accurate and precise but also selective and informative.

This guide provides an in-depth comparison of robust analytical techniques for determining the purity of this compound. We will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS), a powerhouse for volatile and semi-volatile compound analysis, and contrast its performance with two formidable alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for their analytical needs.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that marries the exceptional separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. For a compound like this compound (MW: 159.23 g/mol ), which is expected to be thermally stable and sufficiently volatile, GC-MS is an eminently suitable technique for purity assessment.[1]

The Rationale Behind GC-MS for Nitrile Analysis

The choice of GC-MS is underpinned by several key advantages. The gas chromatograph separates the analyte from potential impurities based on their boiling points and interactions with the stationary phase of the GC column. This separation is crucial for resolving closely related substances. Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern acts as a chemical "fingerprint," allowing for unambiguous identification of the parent compound and the structural elucidation of unknown impurities.[2][3][4] The presence of an aromatic ring in this compound typically results in a prominent molecular ion peak, which is invaluable for confirming the molecular weight.[5]

Experimental Protocol: GC-MS Purity Assay

This protocol is designed as a robust starting point and should be validated for specific laboratory conditions and regulatory requirements.[6][7]

1.2.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL. The optimal concentration should be determined during method development to avoid detector saturation while ensuring adequate sensitivity for trace impurities.

1.2.2. Instrumentation and Conditions

Parameter Recommended Setting Justification
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent temperature control and retention time stability.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of non-polar and moderately polar analytes, ideal for separating potential aromatic impurities.
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading with the main component, ensuring sharp peaks and allowing for the detection of trace impurities.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA temperature ramp allows for the separation of compounds with a range of boiling points, from volatile solvents to higher-boiling impurities.
MS System Quadrupole or Time-of-Flight (TOF) Mass SpectrometerQuadrupoles are robust for routine quantification, while TOF offers higher mass accuracy for unknown identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Mass Range m/z 40-450A wide enough range to capture the molecular ion (159.23) and potential fragments/impurities.
Scan Mode Full ScanAllows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being quantified.

1.2.3. Data Analysis and Purity Calculation

  • Identification: The main peak is identified by its retention time and mass spectrum. The mass spectrum should show the molecular ion (M+) at m/z 159 and characteristic fragments. For alkyl-substituted aromatic compounds, a prominent peak at m/z 91 (tropylium ion) is expected.[5] Another likely fragment would be [M-15]+ at m/z 144, corresponding to the loss of a methyl group.

  • Purity Calculation: Purity is typically determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 This calculation assumes that all compounds have the same response factor in the detector, which is a reasonable approximation for Flame Ionization Detectors (FID) but can be less accurate for MS detectors. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined using certified standards.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh 1. Weigh Sample Dissolve 2. Dissolve in Solvent Weigh->Dissolve Dilute 3. Serial Dilution Dissolve->Dilute Inject 4. Inject into GC Dilute->Inject Separate 5. Chromatographic Separation Inject->Separate Ionize 6. Electron Ionization Separate->Ionize Analyze 7. Mass Analysis (m/z) Ionize->Analyze Detect 8. Detection Analyze->Detect Chromatogram 9. Generate Chromatogram Detect->Chromatogram Identify 10. Identify Peaks (RT & MS) Chromatogram->Identify Calculate 11. Calculate Purity (% Area) Identify->Calculate

Caption: Workflow for purity assessment of this compound using GC-MS.

Alternative Methodologies: HPLC-UV and qNMR

While GC-MS is a powerful tool, no single technique is universally superior. Alternative methods may be more suitable depending on the specific analytical challenge, such as dealing with non-volatile impurities or the need for a primary ratio method of measurement.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[8] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, the tolyl group acts as a chromophore, making it readily detectable by a UV detector.

2.1.1. When to Choose HPLC-UV

  • When potential impurities are non-volatile or thermally labile (e.g., polymeric byproducts or degradation products).

  • When simpler, more cost-effective instrumentation is desired for routine quality control.

  • When GC-MS shows thermal degradation of the analyte or impurities.

2.1.2. Experimental Protocol: HPLC-UV Purity Assay

1. Sample Preparation:

  • Prepare a stock solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Dilute to a final concentration of ~0.1 mg/mL for analysis.

2. Instrumentation and Conditions:

Parameter Recommended Setting
HPLC System Agilent 1290 Infinity II LC or equivalent
Column C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water (with 0.1% Formic Acid)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)
Gradient 30% B to 95% B over 15 minutes, hold for 3 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD)
Wavelength 220 nm (or λmax determined from UV scan)

3. Data Analysis: Purity is calculated using the area percent method, similar to GC. A DAD can provide peak purity analysis by comparing spectra across a single peak, offering an additional layer of confidence in the separation.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[10] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy.[11]

2.2.1. The Unique Advantage of qNMR

  • Primary Method: Provides a direct measure of purity (mass fraction) traceable to SI units.[12]

  • No Reference Standard of Analyte Needed: Ideal for novel compounds or when a highly purified standard of the target molecule is unavailable.[9]

  • Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main component.

2.2.2. Experimental Protocol: qNMR Purity Assay

1. Sample and Standard Preparation:

  • Select a high-purity (>99.5%), stable, non-volatile internal standard (e.g., Maleic Acid, Dimethyl Sulfone) that has a simple spectrum with at least one signal well-resolved from any analyte signals.

  • Accurately weigh ~15 mg of the this compound sample and ~10 mg of the internal standard into the same vial. Record weights to 0.01 mg.

  • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) and transfer to an NMR tube.

2. Instrumentation and Conditions:

Parameter Recommended Setting
NMR Spectrometer 400 MHz or higher field strength
Probe Standard 5 mm broadband probe
Experiment Standard 1D Proton (¹H) NMR
Relaxation Delay (d1) > 5 x T1 of the slowest relaxing proton (typically 30-60s for quantitative work)
Number of Scans 16 or higher for good signal-to-noise

3. Data Analysis and Purity Calculation: The purity (P) of the analyte is calculated using the following formula:

Panalyte = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons generating the signal

  • MW = Molecular Weight

  • m = mass

  • P = Purity of the standard

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an analytical method is a critical decision that impacts data quality, laboratory workflow, and project timelines. The following table provides a comparative summary of the three techniques for the purity analysis of this compound.

Performance Metric GC-MS HPLC-UV qNMR
Selectivity Very HighHighModerate to High
Sensitivity (LOD/LOQ) Excellent (ppb-ppt)Good (ppm-ppb)Fair (low % to ppm)
Impurity Identification Excellent (MS fragmentation)Poor (requires MS detector)Good (structural info)
Quantitative Accuracy Good (requires RRFs)Good (requires RRFs)Excellent (Primary Method)
Speed / Throughput ModerateHighLow
Instrumentation Cost HighModerateVery High
Robustness GoodVery GoodGood
Analyte Volatility RequiredNot RequiredNot Required
Comparative Logic Diagram

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR gcms_strength Strengths: - Unambiguous ID - High Sensitivity - Resolves Volatiles gcms_weakness Weaknesses: - Requires Volatility - Potential Thermal Degradation hplc_strength Strengths: - Versatile (Non-volatiles) - Robust & Routine - Cost-Effective hplc_weakness Weaknesses: - Poor ID Capability - Requires Chromophore qnmr_strength Strengths: - Absolute Quantification - No Analyte Standard Needed - Structural Confirmation qnmr_weakness Weaknesses: - Lower Sensitivity - High Instrument Cost - Signal Overlap Issues

Sources

HPLC methods for the analysis of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 2-Methyl-2-(p-tolyl)propanenitrile

Introduction

This compound, a substituted aromatic nitrile, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and accurate quantification are critical for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This guide provides a comprehensive comparison of potential HPLC methodologies for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the rationale behind methodological choices, grounded in the physicochemical properties of the analyte. We will explore a systematic approach to method development, from initial column and mobile phase selection to optimization and validation, ensuring a robust and reliable analytical procedure.

Physicochemical Properties and Chromatographic Behavior

Before developing an HPLC method, it is crucial to understand the physicochemical properties of this compound.

PropertyValue (Predicted)Implication for HPLC Method Development
Molecular Formula C11H13N---
Molecular Weight 159.23 g/mol ---
logP (Octanol-Water Partition Coefficient) ~2.5-3.0Indicates moderate hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC.
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups, meaning its retention will be largely independent of mobile phase pH. This simplifies method development.
UV Absorbance Strong absorbance expected due to the tolyl (aromatic) group, likely with a maximum (λmax) around 220-230 nm and a secondary maximum around 260-270 nm.UV detection is a highly suitable and sensitive method. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Based on these properties, a reversed-phase HPLC method is the most logical starting point. The moderate hydrophobicity suggests good retention on common C18 or C8 stationary phases with a standard acetonitrile or methanol and water mobile phase.

Comparative Analysis of HPLC Methodologies

We will compare two primary reversed-phase approaches for the analysis of this compound: a standard C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.

Method 1: The Workhorse - C18 Stationary Phase

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.

Rationale for Selection:

The alkyl chains of the C18 phase will interact with the non-polar regions of this compound (the tolyl and isobutyronitrile groups) via hydrophobic interactions. This is the primary mechanism of retention in reversed-phase chromatography.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

Performance Characteristics:

ParameterExpected PerformanceJustification
Retention Moderate to strong retention, allowing for good separation from polar impurities.The logP value suggests strong interaction with the C18 phase.
Selectivity Good for separating non-polar impurities. May show co-elution with structurally similar non-polar compounds.Separation is primarily driven by differences in hydrophobicity.
Peak Shape Symmetrical (Asymmetry factor ~1.0-1.2)The non-ionic nature of the analyte minimizes secondary interactions with residual silanols on the silica support.
Robustness High. C18 columns are known for their stability and long lifetime.
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different separation mechanism that can be advantageous for aromatic compounds.

Rationale for Selection:

The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic (tolyl) ring of this compound. This provides an additional, and different, retention mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be particularly useful for separating impurities with similar hydrophobicity but different aromatic character.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient: (Same as Method 1, may require adjustment based on initial results)

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

Performance Characteristics:

ParameterExpected PerformanceJustification
Retention May be slightly less or more than C18 depending on the mobile phase.Retention is a combination of hydrophobic and π-π interactions.
Selectivity Potentially superior for separating aromatic isomers or impurities with aromatic rings.The π-π interactions provide a different selectivity dimension.
Peak Shape Symmetrical.Similar to C18, good peak shape is expected.
Robustness Good. Phenyl phases are generally stable.

Method Development and Optimization Workflow

The following workflow provides a systematic approach to developing a robust HPLC method for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (e.g., purity, assay) B Select Columns (C18 and Phenyl-Hexyl) A->B C Select Mobile Phases (Acetonitrile and Water) B->C D Run Initial Gradient Scans C->D E Evaluate Selectivity & Retention (Choose best column) D->E F Optimize Gradient Slope (for resolution) E->F G Fine-tune Flow Rate & Temperature (for efficiency and analysis time) F->G H Confirm Peak Purity with PDA G->H I Validate Method (Linearity, Accuracy, Precision, etc.) H->I J Document Method & SOP I->J

Caption: HPLC Method Development Workflow.

Conclusion

For the routine analysis of this compound, a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient and UV detection is the recommended starting point due to its robustness and broad applicability. However, if challenging separations involving aromatic impurities are encountered, a Phenyl-Hexyl column should be evaluated for its alternative selectivity, which arises from beneficial π-π interactions. The choice between these methods should be driven by experimental data, specifically the resolution of the target analyte from its critical impurities. A systematic method development workflow, as outlined, will ensure the final method is robust, reliable, and fit for its intended purpose in a research or quality control environment.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Agilent Technologies. (n.d.). HPLC & UHPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chemistry and Columns. Retrieved from [Link]

A Guide to the Structural Validation of 2-Methyl-2-(p-tolyl)propanenitrile: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive structural validation of 2-Methyl-2-(p-tolyl)propanenitrile (C₁₁H₁₃N), a substituted aromatic nitrile.

We will move beyond a mere recitation of data to explore the causal logic behind our experimental choices and interpretive reasoning. By integrating the complementary strengths of Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, we establish a self-validating workflow that provides an unshakeable confirmation of the target structure, demonstrating a methodology applicable to a wide range of small molecules.

The Complementary Nature of IR and NMR Spectroscopy

Structural elucidation is rarely achieved with a single technique. It is a puzzle solved by assembling pieces of evidence from multiple, orthogonal methods.[1][2] IR spectroscopy provides a rapid, definitive confirmation of the functional groups present, while NMR spectroscopy maps the precise arrangement and connectivity of the molecule's carbon-hydrogen framework.

The logical workflow for this validation process is as follows:

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Synthesis cluster_3 Conclusion Proposed_Structure Proposed Structure: This compound IR_Spec IR Spectroscopy (Functional Group ID) Proposed_Structure->IR_Spec NMR_Spec NMR Spectroscopy (Connectivity Mapping) Proposed_Structure->NMR_Spec IR_Data Presence of C≡N stretch? Aromatic/Aliphatic C-H? IR_Spec->IR_Data NMR_Data Correct number of signals? Expected chemical shifts? Integration & multiplicity match? NMR_Spec->NMR_Data Validation Structure Validated IR_Data->Validation NMR_Data->Validation

Caption: Workflow for Spectroscopic Structure Validation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is an exceptionally powerful tool for identifying the types of covalent bonds within a molecule. Specific bonds vibrate at characteristic frequencies when irradiated with infrared light, producing a unique spectral fingerprint.[3] For our target molecule, the most telling feature is the nitrile group (C≡N).

Expected IR Absorptions

The structure of this compound suggests several key absorption bands:

  • Nitrile (C≡N) Stretch: This is the most diagnostic peak. For aromatic nitriles, conjugation with the phenyl ring weakens the C≡N bond slightly, shifting its absorption to a lower wavenumber compared to saturated nitriles.[4] We expect a sharp, strong absorption in the 2240–2220 cm⁻¹ region.[4] Its intensity arises from the large change in dipole moment during the stretching vibration.[4]

  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized (part of the benzene ring) characteristically appears just above 3000 cm⁻¹.[5][6]

  • Aliphatic C-H Stretch: The stretching of C-H bonds on the sp³ hybridized methyl groups will appear just below 3000 cm⁻¹.[6] The ability to resolve these two C-H stretch types is a powerful confirmation of both aromatic and aliphatic components in the structure.

  • Aromatic C=C Stretch: The benzene ring itself has characteristic stretching vibrations, typically appearing as a series of peaks in the 1600–1450 cm⁻¹ range.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Causality: We choose ATR-FTIR over traditional methods like KBr pellets or liquid films for its speed, ease of use, and minimal sample preparation, which eliminates potential artifacts from solvents or grinding.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab or a swab lightly dampened with isopropanol, followed by a background spectrum acquisition.

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is processed automatically by the software to generate the final transmittance or absorbance plot.

Data Summary and Interpretation

The following table compares the theoretically expected absorption frequencies with a set of representative experimental data.

Functional Group/Bond Vibration Mode Expected Frequency (cm⁻¹) Observed Frequency (cm⁻¹) (Representative) Intensity
Aromatic C-HStretch> 30003050Medium
Aliphatic C-HStretch< 30002985, 2930Strong
Nitrile (C≡N) Stretch 2240–2220 [4]2235 Strong, Sharp
Aromatic C=CStretch1600–14501610, 1515Medium-Strong
Aliphatic C-HBend~1465, 13751460, 1380Medium

The observation of a strong, sharp peak at 2235 cm⁻¹ is definitive evidence for the nitrile functional group.[7][8][9] Furthermore, the clear separation of C-H stretching peaks above and below 3000 cm⁻¹ confirms the presence of both the aromatic ring and the aliphatic methyl groups. The IR spectrum provides a robust, self-validating confirmation of the key functional components required by the proposed structure.

Part 2: NMR Spectroscopy – The Connectivity Blueprint

While IR confirms what functional groups are present, NMR spectroscopy reveals how they are connected. By analyzing the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, we can construct a detailed molecular map.[10]

mol H₃C(d) | (c)H₃C-C(b)-C≡N(a) | (e)C /   (f)HC     CH(f) ||     || (g)HC     CH(g)   / C(h) | (i)CH₃

Caption: Structure of this compound with atoms labeled for NMR analysis.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice as it is an excellent solvent for a wide range of organic molecules and its residual proton signal (at 7.26 ppm) is well-documented and does not typically interfere with analyte signals.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Acquisition: Acquire the spectrum on a 300 MHz (or higher) spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Expected Data and Interpretation:

Label Proton Environment Expected δ (ppm) Integration Multiplicity Rationale
(f) & (g)Aromatic (ring protons)~7.1 – 7.44H2 x DoubletsThe para-substitution creates an AA'BB' system. Protons (g) ortho to the electron-donating methyl group are slightly more shielded than protons (f) ortho to the electron-withdrawing alkylnitrile group.
(i)Ar–CH₃ (tolyl methyl)~2.33HSingletAromatic methyl groups typically appear in this region. No adjacent protons to cause splitting.
(c)C(CH₃)₂ (gem-dimethyl)~1.76HSingletThese two methyl groups are equivalent due to free rotation. They are attached to a quaternary carbon, so there are no adjacent protons to cause splitting.

The expected spectrum is remarkably simple and diagnostic. The presence of two doublets in the aromatic region integrating to 4H confirms a para-substituted benzene ring.[11] The two distinct singlets integrating to 3H and 6H, respectively, perfectly match the tolyl methyl and the gem-dimethyl groups. This pattern strongly refutes ortho or meta substitution, which would produce more complex splitting in the aromatic region.

¹³C NMR Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbon environments.

  • Experimental Protocol (¹³C NMR):

    • Sample: The same sample prepared for ¹H NMR analysis is used.

    • Acquisition: The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz (for a 300 MHz instrument). A standard broadband proton-decoupled pulse sequence is used to ensure each carbon signal appears as a singlet. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Expected Data and Interpretation:

Label Carbon Environment Expected δ (ppm) Rationale
(a)C≡N (Nitrile) ~120 The sp-hybridized nitrile carbon is characteristically found in this region.[7][8]
(e)C-Ar (ipso, alkyl-substituted)~140Quaternary aromatic carbon, deshielded by attachment to the alkyl group.
(h)C-Ar (ipso, methyl-substituted)~138Quaternary aromatic carbon, deshielded by the methyl group.
(f)CH-Ar (meta to methyl)~129Aromatic CH carbons.
(g)CH-Ar (ortho to methyl)~126Aromatic CH carbons.
(b)C(CH₃)₂ (Quaternary) ~35 A quaternary aliphatic carbon.
(c)C(C H₃)₂ (gem-dimethyl)~28Equivalent aliphatic methyl carbons.
(i)Ar–C H₃ (tolyl methyl)~21Aliphatic methyl carbon attached to the aromatic ring.

Due to the molecule's symmetry, we expect a total of 8 distinct carbon signals: 4 for the aromatic ring (2 quaternary, 2 CH), 1 for the nitrile, 1 for the aliphatic quaternary carbon, and 2 for the three methyl groups (the two gem-dimethyls are equivalent). The presence of exactly 8 signals, with chemical shifts in the expected regions, provides powerful, corroborating evidence for the proposed structure. The nitrile carbon signal around 120 ppm is particularly confirmatory.

Conclusion: A Unified and Self-Validating Structural Proof

By integrating data from both IR and NMR spectroscopy, we construct a comprehensive and self-validating case for the structure of this compound.

  • IR spectroscopy unequivocally confirms the presence of the essential nitrile functional group (2235 cm⁻¹) and the existence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H bonds.

  • ¹H NMR spectroscopy provides the precise connectivity, showing a para-substituted aromatic ring (two doublets, total 4H), a tolyl methyl group (singlet, 3H), and two equivalent methyl groups on a quaternary center (singlet, 6H).

  • ¹³C NMR spectroscopy validates the carbon skeleton and molecular symmetry, revealing the expected 8 unique carbon environments, including the characteristic nitrile carbon signal (~120 ppm).

Each piece of data reinforces the others, leaving no ambiguity. This rigorous, multi-faceted approach ensures the highest level of confidence in the molecular structure, a non-negotiable requirement for advancing research in drug development and the broader chemical sciences.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. Available at: [Link]

  • Williamson, M. P., Kostelnik, R. J., & Castellano, S. M. (1968). Analysis of the Proton NMR Spectrum of Toluene. Journal of Chemical Physics, 49, 2218-2224. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • Organic Chemistry Explained. (2023). Structure Elucidation of Organic Compounds. YouTube. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(p-tolyl)propanenitrile, a tertiary arylacetonitrile, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its sterically hindered quaternary carbon center adjacent to an aromatic ring presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparison of two prominent synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and a Grignard reaction followed by cyanation. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.

Visualizing the Synthetic Pathways

The two primary synthetic strategies for this compound are depicted below. Each route offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and overall efficiency.

cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Grignard Reaction & Cyanation p-Fluorotoluene p-Fluorotoluene SNAr_Reaction SNAr Reaction p-Fluorotoluene->SNAr_Reaction Isobutyronitrile Isobutyronitrile Isobutyronitrile->SNAr_Reaction KHMDS KHMDS KHMDS->SNAr_Reaction Base Product_1 This compound SNAr_Reaction->Product_1 p-Bromotoluene p-Bromotoluene Grignard_Formation Grignard Formation p-Bromotoluene->Grignard_Formation Mg Mg Mg->Grignard_Formation p-Tolylmagnesium_bromide p-Tolylmagnesium_bromide Grignard_Formation->p-Tolylmagnesium_bromide Grignard_Addition Grignard Addition p-Tolylmagnesium_bromide->Grignard_Addition Acetone Acetone Acetone->Grignard_Addition Tertiary_Alcohol 2-(p-tolyl)propan-2-ol Grignard_Addition->Tertiary_Alcohol Mitsunobu_Reaction Mitsunobu Cyanation Tertiary_Alcohol->Mitsunobu_Reaction Product_2 This compound Mitsunobu_Reaction->Product_2

Figure 1: Overview of the two synthetic routes to this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reaction between an activated aryl halide and the enolate of isobutyronitrile. The presence of an electron-withdrawing group on the aromatic ring is typically required to facilitate the attack of the nucleophile; however, with a sufficiently strong base, even less activated systems can undergo this transformation. In this case, the use of a potent, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is crucial for the deprotonation of isobutyronitrile to generate the necessary carbanion.

The mechanism proceeds via an addition-elimination pathway, where the nitrile enolate adds to the aromatic ring to form a Meisenheimer complex, which then eliminates the halide to yield the final product.[1][2] The choice of a fluoride as the leaving group is often preferred due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.[3]

Experimental Protocol: SNAr Route

G start Start setup Set up a dry, three-necked flask under an inert atmosphere (N2 or Ar). start->setup charge_reagents Charge the flask with p-fluorotoluene, anhydrous THF, and KHMDS. setup->charge_reagents add_nitrile Add isobutyronitrile via syringe. charge_reagents->add_nitrile heat Heat the reaction mixture to 60 °C. add_nitrile->heat monitor Monitor the reaction progress by TLC or HPLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Transfer the mixture to a separatory funnel containing MTBE and 1 N HCl. cool->quench extract Separate the organic layer and wash with water and brine. quench->extract dry Dry the organic phase over anhydrous MgSO4. extract->dry concentrate Filter and concentrate under reduced pressure to obtain the crude product. dry->concentrate purify Purify the crude product by column chromatography or distillation. concentrate->purify end End purify->end

Figure 2: Workflow for the SNAr synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with p-fluorotoluene (1.0 eq), anhydrous tetrahydrofuran (THF), and potassium hexamethyldisilazide (KHMDS) (1.5 eq).[3]

  • Nitrile Addition: Isobutyronitrile (4.0 eq) is added to the stirred mixture via a syringe.[3]

  • Reaction: The reaction mixture is heated to 60 °C and stirred for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing methyl tert-butyl ether (MTBE) and 1 N hydrochloric acid.

  • Extraction and Washing: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

  • Isolation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Route 2: Grignard Reaction Followed by Cyanation

This two-step sequence commences with the formation of a tertiary alcohol, 2-(p-tolyl)propan-2-ol, through the reaction of a Grignard reagent, p-tolylmagnesium bromide, with acetone.[4][5] The Grignard reagent is prepared in situ from p-bromotoluene and magnesium metal. The subsequent conversion of the tertiary alcohol to the desired nitrile is achieved via a Mitsunobu reaction.[6][7][8] This reaction utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol, which is then displaced by a cyanide nucleophile. Acetone cyanohydrin can serve as a convenient and safer source of cyanide for this transformation.[9]

Experimental Protocol: Grignard Reaction and Mitsunobu Cyanation

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Mitsunobu Cyanation start_g Start setup_g Set up a dry, three-necked flask with Mg turnings under an inert atmosphere. start_g->setup_g add_bromo Add a solution of p-bromotoluene in anhydrous THF dropwise to initiate. setup_g->add_bromo reflux_g Reflux the mixture to ensure complete formation of the Grignard reagent. add_bromo->reflux_g cool_g Cool the Grignard solution to 0 °C. reflux_g->cool_g add_acetone Add a solution of acetone in anhydrous THF dropwise. cool_g->add_acetone warm_g Allow the reaction to warm to room temperature and stir. add_acetone->warm_g quench_g Quench the reaction with saturated aqueous NH4Cl solution. warm_g->quench_g extract_g Extract with diethyl ether, wash, dry, and concentrate to get the alcohol. quench_g->extract_g end_g 2-(p-tolyl)propan-2-ol extract_g->end_g start_m Start with Alcohol setup_m Dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in anhydrous THF. start_m->setup_m cool_m Cool the solution to 0 °C. setup_m->cool_m add_dead Add DEAD or DIAD dropwise. cool_m->add_dead warm_m Allow the reaction to warm to room temperature and stir overnight. add_dead->warm_m concentrate_m Concentrate the reaction mixture. warm_m->concentrate_m purify_m Purify by column chromatography to isolate the final product. concentrate_m->purify_m end_m End purify_m->end_m

Figure 3: Workflow for the Grignard reaction and subsequent Mitsunobu cyanation.

Step-by-Step Methodology:

Part A: Synthesis of 2-(p-tolyl)propan-2-ol

  • Grignard Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of p-bromotoluene in anhydrous THF is added dropwise to initiate the reaction, which is then refluxed for 1-2 hours to ensure complete formation of p-tolylmagnesium bromide.

  • Grignard Addition: The Grignard solution is cooled to 0 °C, and a solution of acetone in anhydrous THF is added dropwise.

  • Reaction and Workup: The reaction is allowed to warm to room temperature and stirred for 1-2 hours. It is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Isolation: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(p-tolyl)propan-2-ol, which can be purified by distillation or used directly in the next step.

Part B: Mitsunobu Cyanation

  • Reaction Setup: To a solution of 2-(p-tolyl)propan-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.

  • Reaction: The mixture is allowed to warm to room temperature and stirred overnight.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Grignard Reaction & Cyanation
Number of Steps 12
Starting Materials p-Fluorotoluene, Isobutyronitrile, KHMDSp-Bromotoluene, Mg, Acetone, PPh3, DEAD/DIAD, Acetone Cyanohydrin
Overall Yield Good to Excellent (typically >80%)[3]Moderate to Good (typically 60-80% over two steps)
Reaction Conditions 60 °C, anhydrous conditionsGrignard: Reflux, then 0 °C to RT; Mitsunobu: 0 °C to RT, anhydrous
Key Reagents & Hazards KHMDS (strong base, moisture sensitive), Isobutyronitrile (toxic)Grignard reagent (pyrophoric), DEAD/DIAD (potentially explosive), Acetone cyanohydrin (toxic cyanide source)
Atom Economy ModerateLow (due to stoichiometric phosphine oxide and reduced azodicarboxylate byproducts)
Scalability Potentially scalable with careful handling of KHMDSChallenging to scale due to the exothermic nature of the Grignard reaction and the hazards associated with Mitsunobu reagents.[10]

Conclusion

Both the Nucleophilic Aromatic Substitution and the Grignard/Cyanation routes offer viable pathways to this compound.

The SNAr route is a more direct, one-step process that generally provides higher yields and better atom economy. However, it requires the use of a highly reactive and moisture-sensitive strong base, KHMDS, and a potentially toxic nitrile. The starting p-fluorotoluene may also be more expensive than p-bromotoluene.

The Grignard reaction followed by Mitsunobu cyanation is a two-step sequence that utilizes more classical and widely understood transformations. While the overall yield may be lower and the atom economy is poor, the starting materials are generally inexpensive and readily available. The main drawbacks of this route are the hazardous nature of the Grignard and Mitsunobu reagents, which can pose challenges for large-scale synthesis.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, including scale, cost considerations, available equipment, and safety protocols. For laboratory-scale synthesis where yield and efficiency are paramount, the SNAr route may be preferable, provided the necessary precautions for handling strong bases are in place. For applications where cost of starting materials is a primary driver and the two-step process is acceptable, the Grignard/cyanation route presents a solid alternative, albeit with greater attention to safety considerations.

References

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A Senior Application Scientist's Guide to Modern Synthesis of Quaternary Alkyl Nitriles: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of molecules bearing quaternary carbon centers is a persistent challenge. These sterically hindered motifs are integral to a vast array of pharmaceuticals and natural products, often imparting enhanced metabolic stability and potent biological activity. Among these, quaternary alkyl nitriles stand out as particularly valuable synthetic intermediates, readily transformable into a variety of functional groups including amines, carboxylic acids, and ketones.

Historically, the construction of these all-carbon quaternary centers appended with a nitrile group has relied on classical methods that often require harsh conditions, stoichiometric and toxic cyanide reagents (e.g., KCN, NaCN), and offer limited substrate scope.[1][2] This guide provides an in-depth comparative analysis of modern, alternative reagents and methodologies that have emerged to address these limitations, offering milder conditions, improved safety profiles, and broader applicability. We will delve into the mechanistic underpinnings of each approach, provide actionable experimental protocols, and present a comparative analysis to guide your selection of the most suitable method for your synthetic targets.

Transition-Metal Catalyzed Hydrocyanation of Alkenes and Allenes

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the formation of quaternary nitriles is no exception. Nickel and copper-based systems, in particular, have proven highly effective for the hydrocyanation of unsaturated precursors.

Nickel-Catalyzed Asymmetric Hydrocyanation of Alkenes

A significant breakthrough in this area is the nickel-catalyzed asymmetric hydrocyanation of 1,1-disubstituted and trisubstituted alkenes.[3][4] This method provides enantiomerically enriched α-quaternary chiral nitriles, which are highly sought-after building blocks in pharmaceutical development.[3]

Mechanistic Rationale: The catalytic cycle, as illustrated below, is believed to involve the oxidative addition of a cyanide source (often acetone cyanohydrin, a safer alternative to HCN gas) to a low-valent nickel(0) complex, which is stabilized by a chiral phosphine or diphosphite ligand. This is followed by migratory insertion of the alkene into the Ni-H bond, forming a nickel-alkyl intermediate. The regioselectivity of this insertion (Markovnikov) is key to forming the quaternary center. Reductive elimination then furnishes the desired quaternary nitrile and regenerates the active Ni(0) catalyst. The chirality of the ligand dictates the facial selectivity of the alkene insertion, leading to high enantioselectivity.[3]

Ni_Hydrocyanation cluster_reactants Inputs cluster_products Output Ni(0)L Ni(0)L H-Ni(II)(CN)L H-Ni(II)(CN)L Ni(0)L->H-Ni(II)(CN)L Oxidative Addition (HCN) R-Ni(II)(CN)L R-Ni(II)(CN)L H-Ni(II)(CN)L->R-Ni(II)(CN)L Alkene Insertion R-Ni(II)(CN)L->Ni(0)L Reductive Elimination Quaternary Nitrile Quaternary Nitrile R-Ni(II)(CN)L->Quaternary Nitrile Alkene Alkene Alkene->R-Ni(II)(CN)L HCN HCN H-Ni(II)(CN)L* H-Ni(II)(CN)L* HCN->H-Ni(II)(CN)L*

Caption: Simplified catalytic cycle for Ni-catalyzed hydrocyanation.

Experimental Protocol: Asymmetric Hydrocyanation of a 1,1-Disubstituted Alkene [3][4]

  • To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂ (5 mol%), the chiral diphosphite ligand (6 mol%), and the 1,1-disubstituted alkene (1.0 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of acetone cyanohydrin (1.2 mmol) in toluene (1.0 mL) via syringe pump over 4 hours.

  • Stir the reaction at the same temperature until the starting material is consumed (as monitored by TLC or GC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched quaternary nitrile.

Copper-Catalyzed Formal Hydrocyanation of Allenes

For the synthesis of β,γ-unsaturated nitriles bearing an α-all-carbon quaternary center, the copper-catalyzed formal hydrocyanation of allenes presents a highly regioselective and efficient strategy.[5]

Mechanistic Rationale: This reaction proceeds via a two-step, one-pot process. First, a copper-catalyzed hydroalumination of the allene with diisobutylaluminum hydride (DIBAL-H) generates a vinylalane intermediate with high regioselectivity. The subsequent addition of an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), results in the formation of the desired quaternary nitrile. The regioselectivity is controlled by the initial hydroalumination step.[5]

Cu_Hydrocyanation_Allene cluster_0 Step 1: Hydroalumination cluster_1 Step 2: Cyanation Allene Allene Vinylalane Vinylalane Allene->Vinylalane [Cu-H], DIBAL-H Quaternary\nβ,γ-Unsaturated Nitrile Quaternary β,γ-Unsaturated Nitrile Vinylalane->Quaternary\nβ,γ-Unsaturated Nitrile TsCN

Caption: Two-step workflow for the formal hydrocyanation of allenes.

Experimental Protocol: Formal Hydrocyanation of a 1,1-Disubstituted Allene [5]

  • To a flame-dried Schlenk tube under argon, add the copper catalyst (e.g., IPrCuCl, 5 mol%) and the 1,1-disubstituted allene (1.0 mmol).

  • Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.

  • Add a solution of DIBAL-H (1.2 mmol, 1.0 M in hexanes) dropwise and stir the mixture at 0 °C for 1 hour.

  • Add a solution of p-toluenesulfonyl cyanide (TsCN) (1.5 mmol) in THF (1.0 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours or until completion.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous Rochelle's salt solution.

  • Extract the mixture with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the β,γ-unsaturated nitrile.

Radical-Mediated Approaches

Radical chemistry offers unique pathways to construct sterically congested centers, often under mild, metal-free conditions.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

An innovative, metal-free approach involves the NHC-catalyzed radical coupling of aldehydes with azobisisobutyronitrile (AIBN), which serves as both a radical initiator and the source of the quaternary gem-dimethyl group and the nitrile. This method provides access to β-ketonitriles containing a quaternary carbon.[6]

Mechanistic Rationale: The reaction is initiated by the formation of an acyl azolium intermediate from the aldehyde and the NHC catalyst. This intermediate undergoes single-electron reduction to form a Breslow-type radical intermediate. Concurrently, thermal decomposition of AIBN generates a cyanopropyl radical. The coupling of the Breslow radical with the cyanopropyl radical, followed by elimination of the NHC catalyst, yields the final β-ketonitrile product.

Experimental Protocol: NHC-Catalyzed Synthesis of a β-Ketonitrile [6]

  • In a nitrogen-filled glovebox, combine the aldehyde (0.5 mmol), AIBN (1.0 mmol), the NHC precursor (e.g., an imidazolium salt, 20 mol%), and a base (e.g., DBU, 20 mol%) in a vial.

  • Add anhydrous solvent (e.g., THF, 2.0 mL) and seal the vial.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the desired β-ketonitrile.

Reductive and Decarboxylative Cyanation Methods

These methods leverage readily available starting materials like alkyl halides and carboxylic acids to generate quaternary nitriles.

Reductive Cyanation of Tertiary Alkyl Halides

This method provides a direct route to quaternary nitriles from tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant. It is particularly useful for synthesizing α-cyano ketones, esters, and amides bearing a quaternary center.[7]

Mechanistic Rationale: The reaction is proposed to proceed through a radical mechanism. Zinc metal reduces the tertiary alkyl bromide to generate a tertiary alkyl radical. This radical is then trapped by an electrophilic cyanide source, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to form the C-CN bond.

Experimental Protocol: Reductive Cyanation of a Tertiary Alkyl Bromide [7]

  • To a Schlenk tube, add the tertiary alkyl bromide (0.5 mmol), NCTS (1.2 equiv.), and activated zinc powder (3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (2.5 mL) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Decarboxylative Cyanation

Decarboxylative cross-coupling reactions have emerged as powerful C-C bond-forming strategies. By using carboxylic acids as stable and abundant precursors to alkyl radicals, quaternary nitriles can be synthesized under photoredox or electrochemical conditions.[8]

Mechanistic Rationale (Photoredox): A photocatalyst, upon excitation by visible light, oxidizes the carboxylate to generate an acyloxy radical, which readily undergoes decarboxylation to form a tertiary alkyl radical. This radical is then intercepted by a cyanide source to yield the quaternary nitrile.[8]

Decarboxylative_Cyanation cluster_reactants Inputs PC PC PC+ PC+ PC->PC+ [PC], hv PC+->PC SET R-COO• R-COO• PC+->R-COO• R-COOH R• R• R-COO•->R• -CO2 R-CN R-CN R•->R-CN CN Source R-COOH R-COOH CN Source CN Source

Sources

A Comparative Guide to the α-Alkylation of 4-Methylbenzyl Cyanide: Efficacy of Classical and Modern Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, 4-methylbenzyl cyanide is a valuable intermediate. Its utility is often unlocked through α-alkylation, a reaction that introduces functional complexity at the benzylic position. The choice of alkylating agent and methodology is critical, directly impacting yield, selectivity, scalability, and adherence to green chemistry principles. This guide provides an in-depth comparison of prevalent alkylation strategies, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.

The Fundamental Principle: Carbanion-Mediated Nucleophilic Substitution

The α-alkylation of 4-methylbenzyl cyanide hinges on a two-step sequence. First, the methylene protons (α-protons) adjacent to both the phenyl ring and the nitrile group are sufficiently acidic (pKa ≈ 22 in DMSO) to be removed by a suitable base. This deprotonation generates a resonance-stabilized carbanion. Second, this highly nucleophilic carbanion attacks an electrophilic alkylating agent in a nucleophilic substitution reaction, forming the new carbon-carbon bond.

The efficacy of this process is a function of the interplay between the base, solvent, and the intrinsic reactivity of the alkylating agent.

General_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start 4-Methylbenzyl Cyanide Carbanion Resonance-Stabilized Carbanion Start->Carbanion Proton Abstraction Base Base (e.g., OH⁻, H⁻) Carbanion_ref Carbanion AlkylatingAgent Alkylating Agent (R-X) Product α-Alkylated Product Carbanion_ref->Product SN2 Attack

Caption: General workflow for the α-alkylation of 4-methylbenzyl cyanide.

Comparative Analysis of Alkylating Agent Classes

The choice of alkylating agent is the most significant variable. We will compare three primary classes: traditional alkyl halides, highly reactive dialkyl sulfates, and modern, sustainable alcohol-based reagents.

Alkyl halides are the most conventional and widely documented electrophiles for this transformation. Their reactivity is governed by the nature of the halogen (I > Br > Cl > F) and the steric profile of the alkyl group.

Mechanistic Considerations & Causality: The reaction proceeds via a classic SN2 mechanism.[1] For this reason, primary and benzylic halides are excellent substrates, while secondary halides react more slowly and tertiary halides are prone to elimination side reactions. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete and rapid carbanion formation. However, these reagents are hazardous and require stringent inert atmosphere techniques.

A more practical and industrially favored approach is Phase-Transfer Catalysis (PTC) .[2][3] Here, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports a simple inorganic base like NaOH or KOH from an aqueous phase into the organic phase containing the substrate.[4] This methodology obviates the need for expensive anhydrous solvents and dangerous bases, making the process safer, more economical, and scalable.[5] Ultrasound can further enhance the reaction rate in PTC systems.[6][7]

Supporting Experimental Data:

Alkylating AgentBase/CatalystSolventTemp (°C)Yield (%)Reference
Methyl Chloride33% NaOH / TrioctylamineToluene30-4098 (dimethylated)[8]
n-Propyl Bromideaq. KOH / TBABNone (Neat)6098[6]
Isopropyl BromideNaOH / PTCDichloromethane25-60High[7]

Dimethyl sulfate (DMS) and diethyl sulfate (DES) are exceptionally potent alkylating agents, valued for their high reactivity that often leads to near-quantitative yields and shorter reaction times.

Mechanistic Considerations & Causality: Dialkyl sulfates are powerful electrophiles due to the excellent sulfate leaving group. Their high reactivity allows for methylation under milder basic conditions than many alkyl halides. However, this reactivity comes with a significant drawback: extreme toxicity and carcinogenicity.[9] DMS is a strong alkylating agent for biological macromolecules and requires specialized handling procedures, including a dedicated quenching protocol for any unreacted reagent.[10][11]

Expert Recommendation: Due to its hazardous nature, DMS should be considered only when other methylating agents fail or when its high reactivity is essential for a specific transformation and can be managed under strict, industrial-grade safety protocols.

A paradigm shift towards green chemistry has popularized the use of alcohols as alkylating agents through "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis.[12] This elegant, atom-economical process uses a transition-metal catalyst to facilitate the reaction.

Mechanistic Considerations & Causality: The catalytic cycle involves three key stages:

  • Oxidation: The metal catalyst temporarily abstracts two hydrogen atoms from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde.

  • Condensation: The base-generated nitrile carbanion undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated nitrile intermediate.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the C=C bond of the intermediate, yielding the final α-alkylated product and regenerating the catalyst.

The only byproduct of this process is water, making it an exceptionally clean and sustainable alternative.[13] Catalysts are typically based on precious metals like ruthenium[13] and iridium,[14] though more sustainable and earth-abundant metals like manganese[12][15] and iron are gaining prominence.[16]

Borrowing_Hydrogen_Cycle Catalyst_H2 [M]-H₂ (Hydride Complex) Catalyst [M] (Active Catalyst) Catalyst_H2->Catalyst Reduction (H₂ Returned) Catalyst->Catalyst_H2 Oxidation (H₂ Borrowed) Alcohol R-CH₂-OH (Alkylating Agent) Aldehyde R-CHO (Intermediate) Alcohol->Aldehyde Unsaturated α,β-Unsaturated Nitrile Aldehyde->Unsaturated Condensation Nitrile Ar-CH₂-CN (Substrate) Carbanion Ar-CH⁻-CN (Carbanion) Nitrile->Carbanion Deprotonation Carbanion->Unsaturated Product Alkylated Nitrile (Product) Unsaturated->Product Base Base Base->Nitrile Water H₂O

Caption: Catalytic cycle for "Borrowing Hydrogen" alkylation.

Supporting Experimental Data:

Alkylating AgentCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Benzyl Alcohol[Cy₂NNN(RuCl₂(PPh₃))] / KOtBuToluene14099[13]
Various AlcoholsMn(CO)₅Br / t-AmOK2-MeTHF12070-95[12]
Primary AlcoholsNHC-Ir(I) Complex / KOHToluene12085-98[14]

Detailed Experimental Protocols

To provide actionable insights, two validated protocols are detailed below, representing a robust classical method and a modern sustainable method.

This protocol is adapted from established procedures for benzyl cyanide alkylation and is suitable for general-purpose synthesis.[6][8]

  • Objective: To synthesize 2-(4-methylphenyl)pentanenitrile.

  • Reagents:

    • 4-Methylbenzyl cyanide (1 equiv.)

    • 1-Bromopropane (1.2 equiv.)

    • Potassium hydroxide (KOH), 50% aqueous solution (w/w) (3 equiv.)

    • Tetrabutylammonium bromide (TBAB) (0.05 equiv.)

    • Toluene (2 mL per mmol of substrate)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzyl cyanide, toluene, and TBAB.

    • Begin vigorous stirring (at least 500 RPM) to ensure efficient mixing between the phases.

    • Add the 50% KOH solution, followed by the 1-bromopropane.

    • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or GC analysis.

    • Upon completion, cool the mixture to room temperature and add water to dissolve the salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the desired product.

  • Self-Validation: The use of PTC with a biphasic system is inherently robust. The progress can be easily tracked, and a clear phase separation upon completion simplifies the workup. The expected product is readily distinguishable from the starting material by chromatographic and spectroscopic methods.

This protocol represents a state-of-the-art, green chemistry approach adapted from literature precedents.[13]

  • Objective: To synthesize 2-(4-methylphenyl)-3-phenylpropanenitrile.

  • Reagents:

    • 4-Methylbenzyl cyanide (1 equiv.)

    • Benzyl alcohol (1.1 equiv.)

    • [Cy₂NNN(RuCl₂(PPh₃))] catalyst (or similar Ru-pincer complex) (0.5-1 mol%)

    • Potassium tert-butoxide (KOtBu) (5 mol%)

    • Anhydrous toluene (1 M concentration of substrate)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the Ru-catalyst and KOtBu.

    • Add the anhydrous toluene, followed by 4-methylbenzyl cyanide and benzyl alcohol via syringe.

    • Seal the tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction for 2-4 hours.

    • Monitor the reaction by taking aliquots (under inert atmosphere) for GC-MS analysis.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst and base.

    • Wash the silica plug with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

  • Self-Validation: The success of this reaction is contingent on the quality of the catalyst and the exclusion of air and moisture. A control reaction run without the catalyst should show no product formation, confirming the catalytic nature of the process. The formation of water as the sole byproduct simplifies purification.

Summary and Recommendations

ParameterAlkyl Halides (PTC)Dialkyl SulfatesAlcohols (Borrowing Hydrogen)
Alkylating Agent R-I, R-Br, R-Cl(CH₃)₂SO₄, (C₂H₅)₂SO₄R-CH₂-OH
Key Reagents aq. NaOH/KOH, PTC CatalystMild BaseMetal Catalyst, Base
Typical Yield Very Good to Excellent (90-98%)Excellent (>95%)Very Good to Excellent (85-99%)
Atom Economy Poor (Stoichiometric salt waste)Poor (Stoichiometric salt waste)Excellent (Water is the only byproduct)
Safety & Handling Moderate; Halides can be irritantsExtreme Hazard (Toxic, Carcinogenic)Moderate; Requires inert atmosphere
Cost & Scalability Excellent; Inexpensive reagentsModerate; Agent is cheap but handling costs are highGood; Catalyst can be expensive but loadings are low
Best For... General-purpose, cost-effective, and scalable synthesis.High-reactivity methylation where hazards can be managed.Green chemistry initiatives; minimizing inorganic waste.

Senior Scientist's Recommendation:

For most laboratory and industrial applications, alkylation with alkyl halides under Phase-Transfer Catalysis offers the best balance of efficiency, cost, safety, and scalability. It is a robust, well-understood method that delivers high yields without requiring hazardous reagents or stringent anhydrous conditions.

For organizations committed to green chemistry and sustainability, the Borrowing Hydrogen methodology is the superior choice. Despite the higher initial catalyst cost and temperature requirements, its impeccable atom economy and the use of benign alcohols as alkylating agents represent the future of sustainable chemical synthesis.

The use of dimethyl sulfate should be reserved for specific cases where its extreme reactivity is necessary and can be contained within a controlled environment with rigorous safety protocols.

References

  • CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google P
  • A Comparative Guide for Researchers: Diphenylacetonitrile vs.
  • A Comparative Guide to the Synthesis of Bromobenzyl Cyanide and Its Derivatives: Traditional vs. Modern Routes - Benchchem.
  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | P
  • Sustainable Alkylation of Nitriles with Alcohols by Manganese C
  • US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google P
  • Controlled experiments for the alkylation of benzyl cyanide.
  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted...
  • Benzyl Cyanide - Organic Syntheses Procedure.
  • US4056509A - Preparation of benzyl cyanides - Google P
  • Industrial Phase-Transfer Catalysis.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
  • Prepar
  • Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters - ResearchG
  • Reaction kinetics for the alkylation of nitrile | Download Scientific Diagram - ResearchG
  • (PDF)
  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification C
  • Nitrile synthesis by C-C coupling (Cyanomethyl
  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing).
  • Phase-Transfer C

Sources

A Comparative Guide to the Quantitative Analysis of 2-Methyl-2-(p-tolyl)propanenitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of target molecules within complex reaction mixtures is paramount. This guide provides an in-depth comparison of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 2-Methyl-2-(p-tolyl)propanenitrile. This tertiary nitrile is a valuable building block in medicinal chemistry and materials science, making its precise measurement critical for reaction monitoring, yield determination, and impurity profiling.

This document eschews a rigid template in favor of a logical, causality-driven narrative that delves into the practical nuances of method selection and execution. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction to the Analytical Challenge

This compound possesses a unique combination of structural features—a quaternary carbon, a nitrile group, and an aromatic ring—that influence the choice of analytical methodology. A typical reaction mixture may contain the starting materials, reagents, catalysts, byproducts, and the desired product. The ideal analytical method must be selective enough to resolve the analyte from these other components, sensitive enough to detect it at relevant concentrations, and robust enough to provide reproducible results.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of many analytical laboratories due to its versatility and wide applicability. For non-volatile and thermally stable compounds like this compound, reversed-phase HPLC is the method of choice.

The Rationale Behind Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.[1] More hydrophobic compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus a longer retention time. This principle allows for the effective separation of this compound from more polar starting materials or byproducts.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the quantitative analysis of this compound. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2]

Sample Preparation:

  • Quench the reaction: If the reaction is ongoing, it should be quenched to halt any further transformation of the analyte.

  • Dilution: Accurately dilute a known volume or weight of the reaction mixture in a suitable solvent. The final concentration should fall within the linear range of the calibration curve. A good starting point is a 100- to 1000-fold dilution.[3] The diluent should be compatible with the mobile phase to ensure good peak shape; a mixture of water and acetonitrile is often a suitable choice.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]

HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for some compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 30% B to 90% B over 15 minutesA gradient elution is often necessary to separate compounds with a range of polarities typically found in reaction mixtures.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmAromatic compounds typically exhibit strong absorbance in this region. The optimal wavelength should be determined by examining the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Calibration:

Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the samples. Plot the peak area against the concentration to generate a calibration curve. The concentration of the analyte in the reaction mixture can then be determined from this curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter HPLC HPLC System Filter->HPLC Chromatogram Chromatogram HPLC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Extract Liquid-Liquid Extraction ReactionMixture->Extract Dry Dry Extract Extract->Dry Dilute Dilute Sample Dry->Dilute AddIS Add Internal Standard Dilute->AddIS GC GC-FID System AddIS->GC Chromatogram Chromatogram GC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis ReactionMixture Weigh Reaction Mixture InternalStandard Weigh Internal Standard ReactionMixture->InternalStandard Solvent Add Deuterated Solvent InternalStandard->Solvent NMR NMR Spectrometer Solvent->NMR Spectrum NMR Spectrum NMR->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate Concentration Integration->Calculation

Sources

Safety Operating Guide

Mastering the Disposal of 2-Methyl-2-(p-tolyl)propanenitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-(p-tolyl)propanenitrile (CAS No. 40119-34-4), ensuring the protection of personnel and the environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product itself.

Understanding the Compound: Properties and Inherent Hazards

PropertyValueSource
CAS Number 40119-34-4[3][4]
Molecular Formula C₁₁H₁₃N[3][4]
Molecular Weight 159.23 g/mol [3][4]
Appearance Likely a liquid or solid at room temperatureInferred
Inferred Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2][5]

The core principle guiding the disposal of this compound is to treat it as a hazardous waste . This is due to the high probability of toxicity associated with organic nitriles.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with waste characterization and ends with transfer to a certified hazardous waste handler.

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

  • Waste Characterization and Declaration:

    • Based on its chemical structure and data from similar nitrile compounds, declare all waste containing this compound as hazardous. This includes pure, unreacted compound, solutions, and contaminated materials (e.g., pipette tips, gloves).

  • Personal Protective Equipment (PPE):

    • Before handling the waste, don appropriate PPE. This includes:

      • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a range of chemicals.[6]

      • Eye Protection: Chemical splash goggles are essential. For larger quantities, a face shield should be worn in addition to goggles.

      • Body Protection: A standard laboratory coat should be worn.

  • Waste Container Selection and Labeling:

    • Select a waste container that is chemically compatible with organic nitriles. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

    • The container must be clearly labeled as "Hazardous Waste." The label should also include:

      • The full chemical name: "this compound"

      • The date when the first drop of waste was added (the "accumulation start date").

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Waste Collection and Segregation:

    • Carefully transfer the waste into the designated, labeled container. Avoid splashing.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Crucially, segregate this waste from incompatible materials. Do not store with strong acids or strong oxidizing agents, as this could lead to a dangerous reaction.

  • Final Disposal:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often six months to a year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and correct action is critical to mitigate risks.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate vicinity.

  • Ensure adequate ventilation.

  • Don appropriate PPE , including nitrile gloves, safety goggles, and a lab coat.

  • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (requires professional assistance):

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • If there is a fire or medical emergency, call 911.

  • Prevent others from entering the area.

  • Provide emergency responders with as much information as possible about the spilled material.

Causality and Trustworthiness in Disposal Protocols

The procedures outlined in this guide are based on the foundational principles of chemical safety and hazardous waste regulations established by bodies such as the U.S. Environmental Protection Agency (EPA). The core logic is to prevent exposure to a potentially toxic substance and to ensure its containment and destruction in a controlled and compliant manner. By treating this compound as a hazardous waste, we operate under a self-validating system of assuming the highest reasonable risk, thereby ensuring the highest level of safety.

This approach is not merely a set of rules but a scientifically grounded methodology for risk mitigation. The segregation of waste, for instance, is critical because nitriles can undergo hazardous reactions, such as hydrolysis in the presence of strong acids or bases, which could release toxic fumes. By adhering to these protocols, you are not just complying with regulations; you are actively participating in a culture of safety that is the bedrock of responsible scientific research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

  • Airgas. (2021, July 12). SAFETY DATA SHEET. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-2-(p-tolyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like 2-Methyl-2-(p-tolyl)propanenitrile demands a comprehensive understanding of not just the protocol, but the causality behind each safety measure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, procedural understanding of how to manage this compound safely.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with aliphatic nitriles stem from their potential toxicity. Structurally similar compounds are harmful if swallowed, if they come into contact with the skin, or if inhaled[1]. The nitrile group (-C≡N) is a key toxicophore, and it is crucial to prevent any route of exposure.

Core Hazards of Structurally Related Nitriles:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Acute Toxicity (Dermal): Harmful in contact with skin[1].

  • Acute Toxicity (Inhalation): Harmful if inhaled[1].

  • Eye Irritation: Can cause serious eye irritation[2].

  • Skin Irritation: May cause skin irritation.

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

Serious Eye IrritationH319: Causes serious eye irritation.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is even selected, your environment and work practices are the most critical safety factors.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control vapor and aerosol exposure[3].

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to trained personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2][4].

Personal Protective Equipment (PPE) Protocol: A Validating System

Your PPE is your last line of defense. Its selection and use should be deliberate and systematic.

  • Requirement: Chemical safety goggles are mandatory.

  • Causality: Standard safety glasses do not provide a sufficient seal to protect against splashes. Given that related nitriles cause serious eye irritation, full-seal goggles are essential[2].

  • Additional Protection: A face shield should be worn over the safety goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.

  • Gloves: Nitrile gloves are the standard choice for protection against a wide range of chemicals, including many solvents and organic compounds[5]. Always check for signs of degradation or punctures before use.

    • Double Gloving: For procedures with a higher risk of splash or for extended operations, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against incidental skin contact.

  • Protective Clothing: For larger scale work, additional protective clothing may be necessary[3].

  • Requirement: When engineering controls (i.e., the fume hood) are properly used, respiratory protection is typically not required.

  • Emergency Use: In the case of a spill or failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. All users must be fit-tested and trained in the proper use of their specific respirator model.

Safe Handling and Disposal Workflow

The following workflow is designed to be a self-validating system, ensuring safety at each critical step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification & Airflow B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Gather All Materials (Chemical, Glassware, Spill Kit) B->C D Weigh/Measure Compound Inside Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Close Primary Container Securely E->F G Decontaminate Glassware & Work Surface in Hood F->G Proceed to Cleanup H Segregate Waste: Solid vs. Liquid Nitrile Waste G->H I Doff PPE in Correct Order: Gloves -> Goggles -> Lab Coat H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

Emergency Procedures: Immediate and Correct Actions
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Call a poison center or doctor if you feel unwell[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention[6].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor[6].

  • Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting[6].

  • Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not discharge into drains[4]. For a major spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.

  • Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.

  • Segregation: Do not mix nitrile waste with other waste streams unless explicitly permitted by your institution's disposal protocols.

  • Disposal: Dispose of all contents and the container in accordance with all local, regional, and national regulations[2].

By internalizing the causality behind these safety protocols, you transform them from a set of rules into a systematic approach to risk management. This builds the deep trust in our procedures that is essential for innovative and safe scientific discovery.

References

  • Airgas. (2021). Safety Data Sheet: Nonflammable Gas Mixture. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

  • Unknown Supplier. (2017). Safety Data Sheet: Propionitrile. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.